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  • Product: 5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid
  • CAS: 1211586-74-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: A Privileged Scaffold in Kinase Inhibition

This technical guide provides an in-depth analysis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, a key heterocyclic building block in modern drug discovery. Designed for researchers, medicinal chemists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, a key heterocyclic building block in modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its fundamental physicochemical properties, strategic synthesis, and critical applications, particularly its role as a privileged scaffold in the design of kinase inhibitors. We will delve into the causality behind its synthetic routes and its mechanism of action at a molecular level, providing field-proven insights to empower your research endeavors.

Core Molecular Attributes and Physicochemical Profile

5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a fluorinated heterocyclic compound featuring a fused pyrazole and pyridine ring system. The strategic placement of the fluorine atom and the carboxylic acid group makes it a versatile intermediate for library synthesis and lead optimization.

Molecular Identity and Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
Molecular Weight 181.12 g/mol [1]
Molecular Formula C₇H₄FN₃O₂[1]
CAS Number 1211586-74-1[1]
Canonical SMILES OC(=O)C1=NNC2=C1C=C(F)C=N2[1]
Storage Sealed in dry, 2-8°C[1]

Note: Experimental physicochemical properties such as melting point and solubility for this specific compound are not widely published. Researchers should perform their own characterization upon synthesis or acquisition.

Strategic Synthesis of the Pyrazolo[3,4-b]pyridine Core

The synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established field, offering multiple strategic pathways. The choice of route often depends on the desired substitution pattern and the availability of starting materials. The two primary retrosynthetic strategies involve either constructing the pyridine ring onto a pre-existing pyrazole or forming the pyrazole ring on a pyridine precursor.[2]

A common and effective method for constructing this scaffold involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[2][3] This approach offers a high degree of control over the final substitution pattern.

Exemplary Synthesis Protocol

Below is a detailed, step-by-step methodology for a plausible synthesis of the 5-fluoro-1H-pyrazolo[3,4-b]pyridine core, based on established chemical principles. This protocol is designed as a self-validating system, with explanations for each critical step.

Objective: Synthesize the 5-fluoro-1H-pyrazolo[3,4-b]pyridine scaffold from a fluorinated pyridine precursor.

Workflow Diagram:

G cluster_0 Part 1: Pyridine Functionalization cluster_1 Part 2: Pyrazole Ring Formation A 2-amino-5-fluoropyridine B 2-chloro-5-fluoropyridine (Sandmeyer Reaction) A->B NaNO₂, HCl, CuCl C 2-chloro-5-fluoronicotinonitrile (Cyanation) B->C Pd₂(dba)₃, dppf, Zn(CN)₂ D 3-amino-5-fluoro-1H-pyrazolo[3,4-b]pyridine (Cyclization) C->D Hydrazine Hydrate (N₂H₄·H₂O) C->D E Target Compound: 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (Sandmeyer-type & Hydrolysis) D->E 1. NaNO₂, H₂SO₄, Cu₂O 2. H₃O⁺ (hydrolysis)

Caption: Synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Diazotization and Chlorination of 2-amino-5-fluoropyridine:

    • Procedure: Dissolve 2-amino-5-fluoropyridine in aqueous HCl and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. Add this solution to a solution of copper(I) chloride (CuCl) to yield 2-chloro-5-fluoropyridine.

    • Causality: The Sandmeyer reaction is a reliable method for converting an aromatic amine to a halide. The diazonium salt is an excellent leaving group (N₂ gas), facilitating nucleophilic substitution with chloride.

  • Cyanation of 2-chloro-5-fluoropyridine:

    • Procedure: Subject 2-chloro-5-fluoropyridine to a palladium-catalyzed cyanation reaction using zinc cyanide (Zn(CN)₂) as the cyanide source, with a suitable palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., dppf).

    • Causality: Palladium-catalyzed cross-coupling reactions are highly efficient for forming C-C bonds. This step introduces the nitrile group, which is a key precursor for both the amine and carboxylic acid functionalities of the pyrazole ring.

  • Cyclization with Hydrazine:

    • Procedure: Reflux the resulting 2-chloro-5-fluoronicotinonitrile with hydrazine hydrate in a suitable solvent like ethanol.

    • Causality: Hydrazine acts as a dinucleophile. It first attacks the nitrile carbon, and the resulting intermediate undergoes an intramolecular cyclization by displacing the chloride at the 2-position of the pyridine ring, forming the fused pyrazole ring system to yield 3-amino-5-fluoro-1H-pyrazolo[3,4-b]pyridine.

  • Conversion to Carboxylic Acid:

    • Procedure: Convert the 3-amino group to a diazonium salt using sodium nitrite in an acidic medium (e.g., H₂SO₄). This is followed by a reaction with a copper catalyst (e.g., Cu₂O) and subsequent hydrolysis of the intermediate nitrile to the carboxylic acid.

    • Causality: This Sandmeyer-type reaction followed by hydrolysis is a standard transformation to convert an amino group to a carboxylic acid on an aromatic system.

Application in Drug Discovery: A Privileged Kinase Inhibitor Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry.[4] This designation is due to its ability to serve as a versatile template for developing ligands for multiple biological targets, most notably protein kinases.

Mechanism of Kinase Inhibition

Kinase inhibitors often function by competing with ATP for binding to the enzyme's active site. The pyrazolo[3,4-b]pyridine scaffold is exceptionally well-suited for this role.

  • Hydrogen Bonding: The pyrazole portion of the scaffold acts as an excellent hydrogen bond donor and acceptor, often forming critical hydrogen bonds with the "hinge region" of the kinase active site. This interaction mimics the adenine region of ATP and is a primary anchor for the inhibitor.[5]

  • Hydrophobic Interactions: The fused pyridine ring can engage in π-π stacking or other hydrophobic interactions with aromatic residues, such as phenylalanine, in the active site, further enhancing binding affinity.[5]

  • Vector for Substituents: The various positions on the scaffold (N1, C3, C5, etc.) provide vectors for introducing substituents that can target other regions of the active site, such as the DFG motif or solvent-exposed areas, to improve potency and selectivity.[5]

G cluster_0 Kinase Active Site Hinge Hinge Region (e.g., Glu, Met) Hydrophobic Hydrophobic Pocket (e.g., Phe) Inhibitor Pyrazolo[3,4-b]pyridine Scaffold Inhibitor->Hinge H-Bonds (Pyrazolo Moiety) Inhibitor->Hydrophobic π-π Stacking (Pyridine Moiety)

Caption: Binding mode of the pyrazolopyridine scaffold.

Therapeutic Targets

Derivatives of this scaffold have shown potent inhibitory activity against a range of therapeutically relevant kinases:

  • Tropomyosin Receptor Kinases (TRKs): Fusions involving TRK genes are oncogenic drivers in various cancers. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent TRK inhibitors.[5]

  • Glycogen Synthase Kinase-3 (GSK-3): This kinase is implicated in neurodegenerative diseases, bipolar disorder, and diabetes. The 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine derivative is a key intermediate for certain GSK-3 inhibitors.[6]

  • Other Kinases: This scaffold has been utilized to develop inhibitors for cyclin-dependent kinases (CDKs), fibroblast growth factor receptor (FGFR), and topoisomerase II, highlighting its broad applicability in oncology.[4]

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential.

  • Hazard Identification: The parent scaffold, 5-fluoro-1H-pyrazolo[3,4-b]pyridine, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

    • Handle in a well-ventilated area or a fume hood.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a dry, cool place.[1]

Conclusion

5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its robust and flexible synthesis, combined with the inherent ability of its core scaffold to effectively target the ATP binding site of kinases, solidifies its status as a privileged structure in drug discovery. The insights provided in this guide are intended to equip researchers with the foundational knowledge and practical considerations necessary to leverage this potent scaffold in the development of next-generation therapeutics.

References

  • Pinto, D. J. P., Orwat, M. J., Koch, S., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356. [Link]

  • Teixidó, J., Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(5), 623-633. [Link]

  • Teixidó, J., Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. NIH, National Library of Medicine. [Link]

  • PubChem. (n.d.). 5-Fluoro-1H-pyrazolo[3,4-B]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-((2-Fluorophenyl)methyl)-1H-pyrazolo(3,4-b)pyridine-3-carboximidamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Charrier, J-D., et al. (2013). Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives thereof.
  • Sroka, W., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. International Journal of Molecular Sciences, 24(23), 16757. [Link]

  • ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2265-2274. [Link]

  • Xu, M., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 236, 114339. [Link]

  • Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • PubChem. (n.d.). 1H-Pyrazolo(3,4-b)pyridine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 405. [Link]

  • precisionFDA. (n.d.). 5-FLUORO-1-((2-FLUOROPHENYL)METHYL)-1H-PYRAZOLO(3,4-B)PYRIDINE-3-CARBOXIMIDAMIDE FORMATE. Retrieved from [Link]

Sources

Exploratory

Discovery of novel pyrazolo[3,4-b]pyridine inhibitors

An In-Depth Technical Guide to the Discovery of Novel Pyrazolo[3,4-b]pyridine Inhibitors Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery of Novel Pyrazolo[3,4-b]pyridine Inhibitors

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The pyrazolo[3,4-b]pyridine core is a prominent member of this class.[1] This fused heterocyclic system, formed by the amalgamation of a pyrazole and a pyridine ring, serves as a versatile scaffold for the development of potent and selective inhibitors against a wide array of biological targets.[2][3] Its structural rigidity, combined with the capacity for diverse substitutions, allows for precise three-dimensional orientation of functional groups to engage with enzyme active sites and protein-protein interfaces.

Derivatives of pyrazolo[3,4-b]pyridine have demonstrated a remarkable breadth of therapeutic potential, exhibiting activities that span from anticancer and anti-inflammatory to neuroprotective and antiviral.[4] They function by inhibiting critical cellular machinery, including various protein kinases, topoisomerases, and other enzymes integral to disease progression.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the modern discovery process for novel pyrazolo[3,4-b]pyridine inhibitors, from rational design and synthesis to rigorous biological evaluation and lead optimization.

Chapter 1: The Pyrazolo[3,4-b]pyridine Core: A Versatile Pharmacophore

The success of the pyrazolo[3,4-b]pyridine scaffold lies in its unique physicochemical properties. The pyrazole ring component is an excellent hydrogen bond donor and acceptor, while the pyridine ring can participate in crucial π-π stacking interactions with aromatic amino acid residues (like Phenylalanine) in a target's active site.[5] This dual capability allows for strong and specific binding, a cornerstone of effective inhibition.

The versatility of this scaffold is evident in the diverse range of validated biological targets it can be engineered to inhibit. This adaptability makes it a valuable starting point for drug discovery campaigns across multiple therapeutic areas.

Target Class Specific Examples Therapeutic Application
Protein Kinases Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), Fibroblast Growth Factor Receptor (FGFR), TANK-binding kinase 1 (TBK1), Glycogen Synthase Kinase-3 (GSK-3), Hematopoietic Cell Kinase (HCK)[1][5][6][7]Oncology, Inflammation, Immuno-oncology
Topoisomerases Topoisomerase IIα (TOPIIα)[1]Oncology (Leukemia)
Other Enzymes AMP-activated protein kinase (AMPK), Soluble Guanylate Cyclase (sGC)[8]Pulmonary Arterial Hypertension
Polymerization Targets Tubulin Polymerization[1]Oncology

Chapter 2: Rational Design & Synthesis Strategies

The discovery of novel inhibitors is no longer a matter of serendipity alone. A logical, hypothesis-driven approach, combining computational design with advanced synthetic chemistry, is paramount.

Rational Drug Design

The journey often begins with a known target or a previously identified hit compound. Strategies like scaffold hopping are employed, where a known pharmacophore is replaced with the pyrazolo[3,4-b]pyridine core to explore new chemical space and improve properties.[5]

Computer-aided drug design (CADD) is integral to this process. Molecular docking studies, for instance, can predict the binding mode of a designed compound within the target's active site. This was demonstrated in the development of TRK inhibitors, where docking revealed that the aminopyrazole fragment could form three hydrogen bonds with key residues (Glu590 and Met592), while the pyridine ring engaged in π-π stacking with Phe589.[5] This insight allows chemists to make informed decisions about which functional groups to add or modify to enhance binding affinity and selectivity.

G Target_ID Target Identification & Validation Scaffold_Hopping Scaffold Hopping (Introduce Pyrazolo[3,4-b]pyridine) Target_ID->Scaffold_Hopping Known_Inhibitor Known Inhibitor or Hit Compound Known_Inhibitor->Scaffold_Hopping Design Design Novel Derivatives Scaffold_Hopping->Design Docking Molecular Docking & In Silico Screening SAR_Analysis Analyze Binding Mode (H-bonds, π-stacking) Docking->SAR_Analysis SAR_Analysis->Design Design->Docking Synthesis Chemical Synthesis Design->Synthesis G cluster_0 Strategy A: Pyridine Ring Formation cluster_1 Strategy B: Pyrazole Ring Formation Pyrazole Aminopyrazole Precursor Pyrazolopyridine_A Pyrazolo[3,4-b]pyridine Pyrazole->Pyrazolopyridine_A Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyrazolopyridine_A Pyridine Aminopyridine Precursor Pyrazolopyridine_B Pyrazolo[3,4-b]pyridine Pyridine->Pyrazolopyridine_B Reagents Cyclization Reagents Reagents->Pyrazolopyridine_B

Fig. 2: Major Retrosynthetic Approaches to the Core Scaffold.

Strategy A: Building the Pyridine Ring onto a Pyrazole Core This is a widely used approach where a substituted 5-aminopyrazole is treated with a 1,3-dicarbonyl compound or its equivalent. [9]The reaction proceeds via a condensation mechanism, typically under acidic conditions (e.g., in acetic acid) at elevated temperatures, to form the fused pyridine ring. [9] Strategy B: Building the Pyrazole Ring onto a Pyridine Core Alternatively, one can start with a substituted pyridine derivative and construct the pyrazole ring. This often involves more complex, multi-step sequences but can provide access to substitution patterns that are difficult to achieve via Strategy A.

Modern synthetic chemistry often employs powerful cross-coupling reactions to elaborate the core structure. For instance, the synthesis of potent TBK1 inhibitors involved a key intermediate protected with a SEM group, followed by palladium-catalyzed Suzuki and C-N coupling reactions to introduce the desired side chains. [10]

Protocol Example: General Synthesis of 4,6-Disubstituted-1-phenyl-1H-pyrazolo[3,4-b]pyridines

This protocol is adapted from methodologies used for synthesizing inhibitors with affinity for β-amyloid plaques. [4]

  • Preparation of α,β-Unsaturated Ketone Intermediate:

    • To a solution of an appropriate aromatic aldehyde (1.0 eq) in toluene, add acetylmethylenetriphenylphosphorane (a stabilized Wittig ylide, 1.25 eq) and a catalytic amount of benzoic acid (0.1 eq).

    • Reflux the reaction mixture overnight. Monitor completion by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture in vacuo and purify the residue by flash column chromatography to yield the (E)-4-aryl-but-3-en-2-one intermediate.

  • Cyclization to Form the Pyrazolo[3,4-b]pyridine Core:

    • In a reaction vessel, dissolve the α,β-unsaturated ketone (1.0 eq) in a minimal amount of dimethylformamide (DMF).

    • Add a solution of 5-amino-1-phenyl-pyrazole (1.0 eq) in ethanol.

    • Degas the mixture and add Zirconium(IV) chloride (ZrCl₄, 0.3 eq) as a Lewis acid catalyst.

    • Stir the reaction mixture vigorously at 95 °C for 16 hours.

    • After cooling, concentrate the mixture and perform a liquid-liquid extraction using chloroform and water.

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the final product by flash column chromatography.

Chapter 3: Biological Evaluation & Assay Development

Once synthesized, the novel compounds enter a rigorous testing cascade to determine their biological activity, potency, selectivity, and mechanism of action.

G Synthesis Synthesized Compound Library Primary_Screen Primary Screening (e.g., NCI-60 Panel) Synthesis->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Enzyme_Assay Biochemical/Enzyme Assay (Determine IC₅₀) Hit_ID->Enzyme_Assay Cell_Assay Cell-Based Assays (Determine GI₅₀) Enzyme_Assay->Cell_Assay Selectivity Selectivity Profiling (Against other kinases) Cell_Assay->Selectivity Mechanism Mechanistic Studies (Cell Cycle, Apoptosis) Cell_Assay->Mechanism Lead_Opt Lead Optimization Selectivity->Lead_Opt Mechanism->Lead_Opt

Fig. 3: Hierarchical Workflow for Biological Evaluation.
Initial Screening and Potency Determination
  • Broad-Spectrum Antiproliferative Screening: A common starting point is to screen compounds against a large panel of human cancer cell lines, such as the NCI-60 panel utilized by the National Cancer Institute. [1]This provides an initial assessment of a compound's anticancer potential and can reveal patterns of activity, suggesting a particular mechanism of action. The key output is the GI₅₀ value, the concentration required to inhibit cell growth by 50%.

  • Enzyme Inhibition Assays: For target-specific inhibitors, a biochemical assay is crucial. This directly measures the ability of a compound to inhibit its intended enzyme target. For kinase inhibitors, this typically involves measuring the phosphorylation of a substrate. For Topoisomerase IIα, a DNA relaxation assay is used to determine if the compound can block the enzyme's ability to unwind supercoiled DNA. [1]The result is expressed as the IC₅₀, the concentration required to inhibit enzyme activity by 50%.

Protocol Example: Generic Kinase Inhibition Assay (Luminescence-based)

  • Reagent Preparation: Prepare assay buffer, a solution of the target kinase, a solution of the specific peptide substrate, and a solution of ATP at twice the final desired concentration.

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Add the kinase and substrate solution to the wells. Incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add the ATP solution to all wells to start the kinase reaction. Incubate for 1 hour at room temperature.

  • Detection: Add a luminescence-based detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining in the well. Lower ATP levels indicate higher kinase activity.

  • Data Acquisition: After a 10-minute incubation, measure the luminescence signal using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Mechanistic Cellular Studies

Once a potent hit is identified, the next step is to understand how it works within a cell.

  • Cell Cycle Analysis: Flow cytometry is used to determine if the compound causes cells to arrest at a specific phase of the cell cycle (e.g., G2/M or S phase), which is a common effect of DNA-damaging agents and CDK inhibitors. [1][10]* Apoptosis Induction: Western blotting can be used to measure the levels of key proteins involved in programmed cell death (apoptosis). An increase in cleaved PARP-1 and changes in the levels of Bax (pro-apoptotic) and XIAP (anti-apoptotic) can confirm that the compound induces apoptosis in cancer cells. [1]

Chapter 4: Case Studies in Pyrazolo[3,4-b]pyridine Discovery

Examining specific discovery programs illustrates the successful application of these principles.

Case Study: A Potent Topoisomerase IIα Inhibitor for Leukemia

Researchers recently developed a series of pyrazolo[3,4-b]pyridine derivatives as potential anti-leukemic agents. [1]* Design Strategy: A hybridization approach was used, combining the pyrazolo[3,4-b]pyridine scaffold (known to feature in TOPII inhibitors) with an indole ring, which can act as a DNA intercalating agent. [1]* Key Findings: Compound 8c emerged as a highly potent and broad-spectrum antiproliferative agent. [1]* Mechanism of Action: Mechanistic studies confirmed that compound 8c induced DNA damage, caused S-phase cell cycle arrest, and triggered apoptosis. A direct enzyme assay verified that it significantly inhibited the DNA relaxation activity of TOPIIα in a dose-dependent manner. [1]

Compound GI₅₀ MG-MID (µM) Target Key Cellular Effect
8c 1.33 Topoisomerase IIα S-phase cell cycle arrest, Apoptosis

| Etoposide (Control) | - | Topoisomerase IIα | DNA damage response |

Case Study: A Nanomolar TBK1 Inhibitor

TANK-binding kinase 1 (TBK1) is a key target in innate immunity and oncogenesis. A rational drug design strategy led to the discovery of highly potent 1H-pyrazolo[3,4-b]pyridine inhibitors. [11]* Design Strategy: Based on the binding mode of an existing azaindole inhibitor, a nitrogen atom was introduced to create the pyrazole ring, aiming to enhance the hydrogen bonding interaction with the hinge region of the kinase. [11]* Lead Optimization: Through several rounds of optimization of the side chains, compound 15y was identified.

  • Key Findings: Compound 15y displayed outstanding potency and good selectivity. It effectively inhibited the downstream signaling of TBK1 in immune cells and showed antiproliferative effects on several cancer cell lines. [11]

    Compound TBK1 IC₅₀ (nM) Selectivity Profile Key Cellular Effect

    | 15y | 0.2 | Good selectivity over other kinases | Inhibition of IFN signaling pathway |

Conclusion and Future Perspectives

The pyrazolo[3,4-b]pyridine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The successful development of potent and selective inhibitors against diverse targets like kinases and topoisomerases underscores the power of combining rational, structure-based design with sophisticated synthetic and biological evaluation techniques.

Future efforts will likely focus on several key areas:

  • Enhanced Selectivity: As many inhibitors target ATP-binding sites (e.g., in kinases), achieving high selectivity remains a challenge. Future designs will incorporate features that exploit subtle differences in the active sites of target proteins.

  • Targeting Drug Resistance: Developing derivatives that can overcome known resistance mechanisms, such as mutations in the target protein, is a critical goal, particularly in oncology.

  • Exploring New Therapeutic Areas: While oncology has been a major focus, the broad biological activity of this scaffold suggests significant untapped potential in treating inflammatory, neurodegenerative, and infectious diseases. [4] The systematic and integrated approach detailed in this guide provides a robust framework for unlocking the full therapeutic potential of this privileged chemical scaffold, paving the way for the next generation of innovative medicines.

References

  • Al-Ostath, A., et al. (2025). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. Available at: [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]

  • Vila, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. Available at: [Link]

  • Wang, P., et al. (2020). Discovery of Novel Pyrazolo[3,4- b] Pyridine Derivatives with Dual Activities of Vascular Remodeling Inhibition and Vasodilation for the Treatment of Pulmonary Arterial Hypertension. PubMed. Available at: [Link]

  • Vila, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]

  • Al-Ostath, A., et al. (2025). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]

  • Christodoulou, M. S., et al. (2021). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

  • Singh, P., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • Vanderwel, S. N., et al. (2004). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Vila, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]

Sources

Foundational

Unlocking the Therapeutic Potential of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: A Technical Guide to Target Identification and Validation

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold as a Privileged Structure The 1H-pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to endo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold as a Privileged Structure

The 1H-pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, particularly the ATP-binding sites of protein kinases.[3] This has led to the development of numerous pyrazolopyridine derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][4]

The specific compound of interest, 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, possesses key structural features—the pyrazolopyridine core, a fluorine atom at the 5-position, and a carboxylic acid at the 3-position—that suggest a high probability of specific interactions with cellular proteins. The fluorine substitution can enhance binding affinity and metabolic stability, while the carboxylic acid group can form critical hydrogen bonds or salt bridges within a target's binding pocket.

Target Hypothesis: An Evidence-Based Approach

Based on the extensive literature on pyrazolopyridine derivatives, we can formulate a strong, evidence-based hypothesis for the potential target classes of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.

Primary Hypothesis: Protein Kinases

The most prominent and well-documented targets for the pyrazolopyridine scaffold are protein kinases.[5] These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][6] The pyrazolopyridine core acts as a hinge-binder, mimicking the adenine portion of ATP to occupy the enzyme's active site.[3]

Key Kinase Families of Interest:

  • Cyclin-Dependent Kinases (CDKs): Numerous pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDKs, such as CDK2, which are key regulators of the cell cycle.[7][8][9] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

  • Glycogen Synthase Kinase-3 (GSK-3): Derivatives of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine are known GSK-3 inhibitors, making this a highly probable target for the carboxylic acid analogue.[10] GSK-3 is implicated in a variety of diseases, including neurodegenerative disorders, diabetes, and cancer.

  • c-Met Kinase: The c-Met tyrosine kinase is another validated target for this scaffold.[1] Its aberrant activation is a driver in many human cancers, making it an attractive therapeutic target.[1]

  • Hematopoietic Progenitor Kinase 1 (HPK1): Also known as MAP4K1, HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in immuno-oncology.[11][12] Pyrazolopyridine derivatives have been successfully developed as HPK1 inhibitors.[11][12]

Secondary Hypotheses

While kinases are the primary suspects, the versatility of the pyrazolopyridine scaffold warrants consideration of other potential target classes:

  • Phosphodiesterases (PDEs): Some pyrazolopyrimidine (a related scaffold) derivatives have shown activity against PDEs, which are involved in second messenger signaling.[13]

  • Topoisomerases: Recent studies have identified pyrazolo[3,4-b]pyridine derivatives as inhibitors of Topoisomerase IIα, an enzyme critical for DNA replication and repair.[14]

A Multi-Tiered Workflow for Target Identification and Validation

To systematically identify and validate the targets of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, we propose a multi-tiered workflow. This approach begins with broad, unbiased screening and progressively narrows the focus to specific, high-confidence targets, culminating in detailed biophysical and cellular characterization.

G cluster_0 Tier 1: Unbiased Target Identification cluster_1 Tier 2: Focused Target Validation & Profiling cluster_2 Tier 3: Biophysical Characterization cluster_3 Tier 4: Cellular & Functional Validation T1_CETSA Cellular Thermal Shift Assay (CETSA) (Broad Proteome Screening) T2_DoseResponse Dose-Response CETSA (on identified hits) T1_CETSA->T2_DoseResponse Identifies thermally stabilized protein candidates T1_Affinity Affinity Chromatography-Mass Spectrometry (e.g., SILAC) T1_Affinity->T2_DoseResponse Identifies binding partners T2_Kinase Broad Kinase Profiling (>400 Kinases) T3_SPR Surface Plasmon Resonance (SPR) (Kinetics & Affinity) T2_Kinase->T3_SPR Identifies specific kinase hits T2_DoseResponse->T3_SPR Confirms direct binding of initial hits T4_Cellular Cellular Target Engagement Assays (e.g., NanoBRET, In-cell CETSA) T3_SPR->T4_Cellular T3_ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics) T3_ITC->T4_Cellular Provides thermodynamic validation T4_Functional Functional Assays (e.g., Cell Proliferation, Apoptosis, Pathway Analysis) T4_Cellular->T4_Functional Confirms target engagement in a cellular context

Caption: A multi-tiered workflow for target identification and validation.

Experimental Protocols: A Detailed Guide

This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow. The rationale behind critical steps is explained to ensure a deep understanding of the experimental design.

Tier 1: Cellular Thermal Shift Assay (CETSA) for Unbiased Target Identification

Principle: CETSA leverages the principle that a protein's thermal stability increases upon ligand binding.[15][16] By heating cell lysates treated with the compound and quantifying the amount of soluble protein at different temperatures, one can identify proteins that are stabilized by the compound.[15][17]

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., a cancer cell line like HepG2 if anticancer effects are suspected) to ~80% confluency.

    • Harvest the cells and resuspend them in a physiological buffer (e.g., PBS) containing protease inhibitors.

    • Divide the cell suspension into two aliquots: one treated with 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (e.g., at 10-50 µM) and a control treated with vehicle (e.g., DMSO).

    • Incubate for 1 hour at 37°C to allow the compound to engage with its targets.

  • Thermal Challenge:

    • Aliquot the treated and control cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR machine, followed by cooling to room temperature for 3 minutes. Include an unheated control.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the soluble proteome using quantitative mass spectrometry (e.g., TMT-based proteomics).

    • Identify proteins that show a significant shift in their melting curves in the compound-treated samples compared to the control. These are your primary target candidates.

Causality and Self-Validation: This experiment directly measures the physical phenomenon of target engagement in a complex cellular environment. A shift in the melting curve is a direct consequence of the compound binding to the protein. The use of a vehicle control and multiple temperature points provides internal validation.

Tier 2: Broad Kinase Profiling

Principle: Given the strong hypothesis that the compound targets kinases, a broad in vitro screening against a large panel of kinases is a highly efficient way to identify specific targets.[18][19][20]

Protocol:

  • Assay Selection:

    • Utilize a reputable contract research organization (CRO) that offers a large kinase panel (e.g., Eurofins' KINOMEscan™ or Reaction Biology's services).

    • Choose an assay format that measures direct binding (e.g., competition binding assay) rather than enzymatic activity at this stage to avoid confounding factors.

  • Compound Submission and Screening:

    • Submit 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid for screening at a fixed concentration (typically 1-10 µM) against the kinase panel.

  • Data Analysis:

    • The primary output is typically the percent inhibition or percent of control for each kinase.

    • Identify kinases that show significant inhibition (e.g., >50% or >75% at the screening concentration).

    • Follow up with IC50 determination for the most promising hits to quantify their potency.

Causality and Self-Validation: This is a direct, in vitro measurement of the compound's ability to interact with a large and diverse set of purified kinases. The breadth of the panel provides a built-in control; high affinity for a small subset of kinases versus the majority suggests specific, rather than non-specific, binding.

Tier 3: Surface Plasmon Resonance (SPR) for Biophysical Characterization

Principle: SPR is a label-free technique that measures biomolecular interactions in real-time.[21] It provides precise kinetic data (association and dissociation rates) and affinity (KD).[22][23]

Protocol:

  • Chip Preparation:

    • Immobilize the purified recombinant protein of a validated hit (from Tier 1 or 2) onto a sensor chip (e.g., a CM5 chip via amine coupling).

    • A control flow cell should be prepared (e.g., a mock immobilization or an irrelevant protein) to subtract non-specific binding.

  • Binding Analysis:

    • Inject a series of concentrations of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid over the protein and control surfaces.

    • Monitor the change in the refractive index, which is proportional to the amount of compound binding to the protein.

  • Kinetic and Affinity Determination:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Presentation:

ParameterDescriptionValue
ka (M⁻¹s⁻¹) Association Rate Constante.g., 1.5 x 10⁵
kd (s⁻¹) Dissociation Rate Constante.g., 3.0 x 10⁻³
KD (nM) Equilibrium Dissociation Constante.g., 20

Causality and Self-Validation: SPR provides a direct, quantitative measure of the binding interaction between the compound and its purified target, independent of cellular context. The inclusion of a control flow cell and the ability to fit the data to established kinetic models provide a high degree of confidence in the results.

Mandatory Visualizations

Signaling Pathway Example: CDK2 Regulation of the Cell Cycle

G CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase_Genes S-Phase Genes (DNA Replication) E2F->S_Phase_Genes activates transcription CyclinE_CDK2->Rb phosphorylates (hyper-phosphorylation) p21 p21/p27 p21->CyclinE_CDK2 inhibits Compound 5-Fluoro-1H-pyrazolo[3,4-b] pyridine-3-carboxylic acid Compound->CyclinE_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in G1/S phase transition.

Conclusion

The systematic approach detailed in this guide provides a robust and scientifically rigorous pathway to elucidate the molecular targets of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. By integrating unbiased, proteome-wide screening with focused in vitro profiling and detailed biophysical characterization, researchers can move from a promising chemical scaffold to validated targets with a high degree of confidence. This, in turn, paves the way for a deeper understanding of the compound's mechanism of action and accelerates its potential journey through the drug development pipeline.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, W. A. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(11), 3333. [Link]

  • Alamshany, Z. M., Algamdi, E. M., Othman, I. M. M., Anwar, M. M., & Nossier, E. S. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(19), 12845–12865. [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved January 24, 2026, from [Link]

  • Järvå, M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-53. [Link]

  • Kandeel, M., et al. (2022). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Chemical Biology & Drug Design, 100(3), 376-388. [Link]

  • Norman, M. H., et al. (2013). Process for preparing 5-fluoro-1H-pyrazolo[3,4-B]pyridin-3-amine and derivatives therof.
  • Patel, H., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved January 24, 2026, from [Link]

  • Rovira, J. J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(11), 3568. [Link]

  • Vanderford, D. A., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1937–1944. [Link]

  • Vanderford, D. A., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Publications. [Link]

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Exploratory

A Spectroscopic Guide to 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: Structure Elucidation for Drug Discovery

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold," appearing in numerous compounds targeting a range of biological pathways.[1][2] Understanding the precise structural features of its derivatives through spectroscopic analysis is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds.

This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights into the causality behind experimental choices and detailed, self-validating protocols for acquiring and interpreting key spectroscopic data.

Molecular Structure and Key Features

5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 1211586-74-1) possesses a rigid, planar bicyclic system with key functional groups that yield distinct spectroscopic signatures: a carboxylic acid, a fluorine substituent, and aromatic protons on both the pyrazole and pyridine rings.[3]

PropertyValueSource
Molecular Formula C₇H₄FN₃O₂[3]
Molecular Weight 181.12 g/mol [3]
CAS Number 1211586-74-1[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, we anticipate signals in the aromatic region, as well as broad, exchangeable protons from the carboxylic acid and the pyrazole N-H.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Key Insights
~14.0broad s1HCOOHThe carboxylic acid proton is highly deshielded and often appears as a very broad singlet. Its chemical shift is concentration and temperature-dependent. Data from a similar, non-fluorinated analog shows this proton in the 13.6-14.4 ppm range.[4]
~13.8broad s1HN-HThe pyrazole N-H proton is also acidic and exchangeable, appearing as a broad singlet. Its position can vary significantly based on solvent and concentration.
~8.9d1HH-6The proton at position 6 is expected to be a doublet due to coupling with the adjacent fluorine atom at position 5.
~8.4d1HH-4The proton at position 4 is anticipated to be a doublet, also coupled to the fluorine at C5, though likely with a different coupling constant than H-6.

Note: The exact chemical shifts and coupling constants are predicted based on known values for similar pyrazolopyridine structures and the electronic effects of the fluorine and carboxylic acid substituents. Experimental verification is required for precise values.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale and Key Insights
~163C=OThe carboxylic acid carbonyl carbon is typically found in this downfield region.
~158 (d)C-5The carbon directly bonded to fluorine will appear as a doublet with a large one-bond C-F coupling constant.
~145C-7aQuaternary carbon at the fusion of the two rings.
~142 (d)C-6This carbon will show a smaller two-bond C-F coupling.
~135C-3Quaternary carbon bearing the carboxylic acid group.
~115 (d)C-4This carbon will exhibit a two- or three-bond C-F coupling.
~110C-3aQuaternary carbon at the pyrazole-pyridine fusion.

Note: Predicted chemical shifts are based on analogous structures and established substituent effects. The assignments are tentative and would be definitively confirmed using 2D NMR experiments like HSQC and HMBC.

¹⁹F NMR (Fluorine-19 NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides information specifically about the fluorine atom in the molecule. The spectrum will show a single resonance for the C-5 fluorine. The chemical shift provides insight into the electronic environment, and couplings to nearby protons (H-4 and H-6) can be observed. This technique is particularly valuable in fragment-based drug discovery for screening fluorinated compounds.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about the structure.

Expected Mass Spectrometry Data (Electrospray Ionization - ESI)

  • Molecular Ion: For this compound, with a molecular weight of 181.12, we expect to see a prominent ion in positive mode ESI at m/z 182.1 [M+H]⁺ . In negative mode, an ion at m/z 180.1 [M-H]⁻ would be expected.

  • Key Fragmentation: The fragmentation pattern is critical for structural confirmation. Based on the structure and data from related pyrazolopyridine carboxylic acids, a primary fragmentation pathway involves the loss of carbon dioxide (CO₂) from the carboxylic acid group.[6]

Proposed Fragmentation Pathway

G M_H [M+H]⁺ m/z 182 Frag1 Loss of H₂O (-18) m/z 164 M_H->Frag1 Frag2 Loss of CO (-28) m/z 136 Frag1->Frag2

Caption: Proposed ESI-MS fragmentation of the protonated molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Key IR Absorption Bands (ATR-FTIR)

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupSignificance
3300-2500 (broad)O-H stretchCarboxylic AcidThe very broad nature of this peak is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.
~3100N-H stretchPyrazoleA sharper peak often superimposed on the broad O-H stretch.
~1700C=O stretchCarboxylic AcidA strong, sharp absorption characteristic of the carbonyl group.
1600-1450C=C & C=N stretchAromatic RingsMultiple bands corresponding to the vibrations of the pyrazolopyridine ring system.
~1250C-O stretchCarboxylic AcidStretching vibration of the carbon-oxygen single bond.
~1100C-F stretchAryl-FluorideA strong band indicating the presence of the carbon-fluorine bond.

The presence of a very broad absorption in the 3300-2500 cm⁻¹ range coupled with a strong carbonyl peak around 1700 cm⁻¹ is a definitive indicator of a carboxylic acid functional group.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for conjugated systems like the pyrazolopyridine ring.

Expected UV-Vis Data

  • λ_max: Based on similar aromatic heterocyclic structures, the maximum absorbance (λ_max) for 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid in a solvent like ethanol or methanol is expected to be in the range of 270-290 nm . This absorption corresponds to π → π* electronic transitions within the conjugated bicyclic system. The exact position and intensity (molar absorptivity, ε) of the absorption maximum are sensitive to the solvent used.

Experimental Protocols

The following section details standardized protocols for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and provide a robust starting point for analysis.

NMR Spectroscopy Protocol

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing Prep1 Weigh 5-10 mg of sample Prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) Prep1->Prep2 Prep3 Transfer to a 5 mm NMR tube Prep2->Prep3 Acq1 Insert sample and lock on solvent signal Prep3->Acq1 Acq2 Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies Acq1->Acq2 Acq3 Acquire ¹H spectrum (16 scans) Acq2->Acq3 Acq4 Acquire ¹³C{¹H} spectrum (1024 scans) Acq2->Acq4 Acq5 Acquire ¹⁹F spectrum (64 scans) Acq2->Acq5 Proc1 Apply Fourier Transform Acq3->Proc1 Acq4->Proc1 Acq5->Proc1 Proc2 Phase correct all spectra Proc1->Proc2 Proc3 Calibrate ¹H and ¹³C to solvent residual peak (DMSO: δ 2.50, 39.52) Proc2->Proc3 Proc4 Integrate ¹H signals and pick peaks for all spectra Proc3->Proc4

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute to a working concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

  • Chromatography: Use a C18 reverse-phase column. A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Ionization: Employ electrospray ionization (ESI) in both positive and negative ion modes to ensure detection of [M+H]⁺ and [M-H]⁻ ions.

  • Data Acquisition: Acquire full scan data over a mass range of m/z 50-500. Subsequently, perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

ATR-FTIR Spectroscopy Protocol
  • Background Collection: Ensure the attenuated total reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure using the built-in anvil to ensure good contact.

  • Data Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Conclusion

The multifaceted spectroscopic analysis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid provides a complete picture of its chemical structure. Each technique offers a unique and complementary piece of the puzzle, from the atomic connectivity revealed by NMR to the functional groups identified by IR. The protocols and data interpretation frameworks presented in this guide serve as a robust foundation for researchers working with this important class of compounds, ensuring data integrity and accelerating the pace of discovery in medicinal chemistry.

References

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (2016). Semantic Scholar. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). PubMed Central (PMC). Available at: [Link]

  • 5-FLUORO-1-((2-FLUOROPHENYL)METHYL)-1H-PYRAZOLO(3,4-B)PYRIDINE-3-CARBOXIMIDAMIDE FORMATE. precisionFDA. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Universitat Ramon Llull. Available at: [Link]

  • 1-((2-Fluorophenyl)methyl)-1H-pyrazolo(3,4-b)pyridine-3-carboximidamide hydrochloride. PubChem. Available at: [Link]

  • Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. ChemBK. Available at: [Link]

  • Combination of 1H and 13C NMR Spectroscopy. Thieme. Available at: [Link]

  • ¹³C and ¹H NMR spectra of 5-Pyridin-2-yl-1H-[3][7][8]triazole-3-carboxylic acid ethyl ester. ResearchGate. Available at: [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Taylor & Francis Online. Available at: [Link]

  • 5-FLUORO-1-(2-FLUOROBENZYL)-1H-PYRAZOLO(3,4-B)PYRIDINE-3-CARBOXAMIDE. precisionFDA. Available at: [Link]

  • CAS 1211586-74-1 | 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. Activate Scientific. Available at: [Link]

  • New Frontiers and Developing Applications in 19F NMR. (2012). PubMed Central (PMC). Available at: [Link]

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016). ResearchGate. Available at: [Link]

  • 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-[[[(2,2-dimethoxyethyl)amino]carbonyl]amino]-2-(4-fluoro-3,5-dimethylphenyl)-2,4,6,7-tetrahydro-4-methyl-, 1,1-dimethylethyl ester, (4S)-. PubChem. Available at: [Link]

  • 1H-pyrazolo-(3,4-b)-pyridine-5-carboxylic acid, ethyl ester, hydrochloride (SQ 20009)--a potent new inhibitor of cyclic 3',5'-nucleotide phosphodiesterases. (1972). PubMed. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Amide Formation from 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of the 5-Fluoro-1H-pyrazolo[3,4-b]pyridine Scaffold The 5-Fluoro-1H...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 5-Fluoro-1H-pyrazolo[3,4-b]pyridine Scaffold

The 5-Fluoro-1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in modern medicinal chemistry. Its derivatives have garnered significant attention due to their diverse biological activities, including roles as kinase inhibitors, anti-cancer agents, and modulators of various neurological targets.[1][2] The formation of an amide bond at the C3 position is a critical step in the synthesis of vast libraries of these compounds, allowing for the exploration of structure-activity relationships (SAR) by introducing a wide array of amine-containing fragments.

However, the electronic nature of the pyrazolopyridine ring system presents unique challenges. The heterocyclic core is electron-deficient, which can decrease the nucleophilicity of the carboxylic acid and render it less reactive towards standard amide coupling conditions. This guide provides a detailed overview of robust and field-proven protocols for the successful synthesis of amides from 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, delving into the mechanistic rationale behind the selection of reagents and reaction conditions.

Understanding the Core Challenge: Activating an Electron-Deficient Carboxylic Acid

Direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be activated to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine. This activation is the cornerstone of all amide coupling reactions.[1]

The electron-withdrawing nature of the fused pyrazolopyridine ring system deactivates the carboxylic acid at the C3 position, making this activation step even more critical. Standard, mild coupling agents may prove sluggish or ineffective. Consequently, the choice of coupling reagent and conditions must be carefully considered to overcome this inherent low reactivity.

Recommended Amide Coupling Strategies

Three primary strategies have proven effective for the amidation of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid and related electron-deficient heterocyclic acids. The choice of method will depend on the scale of the reaction, the nature of the amine coupling partner (e.g., steric hindrance, electronic properties), and the desired purity of the final product.

  • Uronium/Aminium Salt-Based Coupling (HATU): For rapid and high-efficiency couplings, particularly with challenging or valuable amines.

  • Carbodiimide-Based Coupling (EDC/HOBt): A cost-effective and widely applicable method, especially when optimized for electron-deficient systems.

  • Two-Step Acyl Chloride Formation: A classic and robust method that is often effective when other coupling reagents fail.

The following sections provide detailed, step-by-step protocols for each of these methodologies.

Protocol 1: High-Efficiency Coupling Using HATU

Causality and Rationale:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium salt-based coupling reagent. It reacts with the carboxylic acid to form a highly reactive OAt-active ester.[4] The 7-azabenzotriazole (HOAt) leaving group is superior to the more common HOBt due to the electron-withdrawing effect of the pyridine nitrogen, which makes the activated ester more susceptible to nucleophilic attack.[5] This increased reactivity makes HATU particularly well-suited for coupling with electron-deficient carboxylic acids like our target substrate. A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), is essential to deprotonate the carboxylic acid, allowing it to react with HATU.[3][6]

Workflow Diagram:

HATU_Coupling_Workflow cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Work-up & Purification A Dissolve Carboxylic Acid in DMF B Add Amine C Add DIPEA D Add HATU Solution (portion-wise at 0 °C) E Stir at Room Temperature (1-4 hours) D->E Reaction F Quench with Water/Brine E->F Completion G Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H Wash Organic Layer G->H I Dry, Filter, Concentrate H->I J Purify by Chromatography I->J

Caption: Workflow for HATU-mediated amide coupling.

Experimental Protocol:

  • Reagent Preparation:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (1.0 eq).

    • Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

    • Add the desired amine (1.1 eq) to the solution.

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Activation and Coupling:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

    • Add the HATU solution dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 1-4 hours.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and saturated aqueous brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

ReagentMolar Eq.Purpose
5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid1.0Starting Material
Amine1.1Coupling Partner
HATU1.2Coupling Reagent
DIPEA3.0Non-nucleophilic Base
Anhydrous DMF-Solvent

Protocol 2: Carbodiimide-Mediated Coupling with EDC/HOBt

Causality and Rationale:

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[7] However, this intermediate can be prone to side reactions, including rearrangement to a stable N-acylurea, and can lead to racemization if the amine is chiral. The addition of HOBt (1-Hydroxybenzotriazole) mitigates these issues by trapping the O-acylisourea to form an HOBt-active ester. This ester is more stable than the O-acylisourea but still highly reactive towards amines, leading to cleaner reactions and higher yields.[5] The use of DIPEA as a base is again crucial for the initial deprotonation of the carboxylic acid. This method is a workhorse in medicinal chemistry due to its reliability and the ease of removing byproducts, as the EDC-urea byproduct is water-soluble.

Mechanism Overview:

EDC_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt (fast) HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine Urea EDC Byproduct (Water-Soluble Urea) Amine Amine (R'-NH2)

Caption: Simplified mechanism of EDC/HOBt coupling.

Experimental Protocol:

  • Reagent Preparation:

    • In a round-bottom flask, dissolve 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF or a mixture of Dichloromethane (DCM) and DMF.

    • Add DIPEA (2.5 eq) to the mixture and stir for 5-10 minutes at room temperature.

  • Activation and Coupling:

    • Cool the mixture to 0 °C.

    • Add EDC hydrochloride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic phase with 1M HCl (or 5% citric acid) to remove excess DIPEA and EDC-urea.

    • Wash with saturated aqueous sodium bicarbonate to remove unreacted carboxylic acid and HOBt.

    • Finally, wash with saturated aqueous brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude amide by flash column chromatography or recrystallization.

ReagentMolar Eq.Purpose
5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid1.0Starting Material
Amine1.1Coupling Partner
EDC·HCl1.5Coupling Reagent
HOBt1.2Additive (Reduces side reactions)
DIPEA2.5Non-nucleophilic Base
Anhydrous DMF/DCM-Solvent

Protocol 3: Two-Step Acyl Chloride Formation

Causality and Rationale:

When both uronium salt and carbodiimide methods yield unsatisfactory results, often due to steric hindrance or extremely low reactivity, converting the carboxylic acid to an acyl chloride is a highly effective, albeit more traditional, approach. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) quantitatively convert the carboxylic acid to the highly electrophilic acyl chloride. This intermediate is then reacted with the amine in the presence of a base (like triethylamine or pyridine) to form the amide. This method is robust but requires careful handling of the reagents, which are sensitive to moisture and corrosive. A catalytic amount of DMF is often used with oxalyl chloride to form the Vilsmeier reagent in situ, which is the active chlorinating species.

Experimental Protocol:

Step 1: Formation of the Acyl Chloride

  • To a flask containing 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (1.0 eq), add anhydrous DCM or toluene.

  • Add oxalyl chloride (2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Allow the mixture to warm to room temperature and stir for 1-3 hours. The evolution of gas (CO₂ and CO) should be observed.

  • Once the reaction is complete (as indicated by the cessation of gas evolution), remove the solvent and excess oxalyl chloride under reduced pressure. It is crucial to ensure all excess chlorinating agent is removed. The resulting acyl chloride is typically used immediately in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine (1.2 eq) and a suitable base such as triethylamine (2.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C.

  • Add the acyl chloride solution dropwise to the cooled amine solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours. Monitor by TLC or LC-MS.

  • For work-up, quench the reaction with water. Separate the organic layer and wash with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry, concentrate, and purify the product as described in the previous protocols.

Reagent (Step 1)Molar Eq.Purpose
Carboxylic Acid1.0Starting Material
Oxalyl Chloride2.0Chlorinating Agent
Anhydrous DMFCatalyticCatalyst
Anhydrous DCM/Toluene-Solvent
Reagent (Step 2) Molar Eq. Purpose
Crude Acyl Chloride~1.0Activated Intermediate
Amine1.2Coupling Partner
Triethylamine2.5Base
Anhydrous DCM-Solvent

Troubleshooting and Key Considerations

  • Low Yields: If yields are consistently low, consider pre-activating the carboxylic acid with HATU or EDC/HOBt for 15-30 minutes before adding the amine. This can be particularly effective for less reactive amines.

  • Side Reactions: The formation of N-acylurea is a common side reaction with carbodiimides. Using HOBt or HOAt, maintaining low reaction temperatures, and avoiding prolonged reaction times can minimize this.

  • Purification: Byproducts from coupling reagents can sometimes co-elute with the desired product. The choice of a water-soluble reagent like EDC can simplify purification significantly. For DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can often be removed by filtration.

  • Solvent Choice: DMF is an excellent solvent for these reactions due to its high polarity and ability to dissolve most reactants. However, it can be difficult to remove. DCM is a good alternative, but solubility of the starting materials may be limited. Acetonitrile is another viable option. Ensure all solvents are anhydrous to prevent hydrolysis of activated intermediates.

References

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (2006). PubMed. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). National Institutes of Health (NIH). Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides. (2019). Thieme Chemistry. Available at: [Link]

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. (2019). PubMed. Available at: [Link]

  • HATU: Precision Peptide Coupling Reagent for Amide Bond Formation. Online Inhibitor. Available at: [Link]

Sources

Application

The Privileged Scaffold: Harnessing 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid in Modern Drug Discovery

Introduction: The Rise of a Privileged Heterocycle In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The 1H-pyrazolo[3,4-b]pyridine core is a prime example of such a scaffold, demonstrating remarkable versatility in engaging a wide array of biological targets. This bicyclic heterocycle is a key component in a growing number of experimental, investigational, and even approved therapeutic agents. Its unique electronic properties and three-dimensional architecture allow for precise interactions within the binding sites of enzymes and receptors, making it a coveted building block in drug design. This application note focuses on a particularly valuable derivative, 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid , and provides a comprehensive guide for its strategic implementation in drug discovery campaigns. The introduction of a fluorine atom at the 5-position can significantly modulate the scaffold's physicochemical properties, such as pKa and lipophilicity, potentially enhancing metabolic stability and binding affinity. The carboxylic acid moiety at the 3-position serves as a versatile handle for chemical modification and can act as a key hydrogen bond donor or acceptor, anchoring the molecule to its target.

This document will provide researchers, scientists, and drug development professionals with a detailed overview of the applications of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, complete with actionable protocols for its use in fragment-based screening, structure-activity relationship (SAR) studies, and lead optimization.

Physicochemical Properties and Synthesis Overview

A foundational understanding of a molecule's properties is paramount to its successful application in drug design. The key physicochemical characteristics of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid are summarized below.

PropertyValueSource
Molecular FormulaC₇H₄FN₃O₂Vendor Data
Molecular Weight181.12 g/mol Vendor Data
AppearanceOff-white to yellow powderGeneral Knowledge
SolubilitySoluble in DMSO, DMF, and aqueous baseGeneral Knowledge

The synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold can be achieved through various synthetic routes, often involving the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. The specific synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves a multi-step sequence starting from commercially available pyridine derivatives.

Biological Targets and Therapeutic Potential

The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop inhibitors for a diverse range of biological targets, highlighting its therapeutic potential across multiple disease areas. The strategic placement of the fluoro and carboxylic acid groups on the core scaffold can be leveraged to achieve selectivity and potency for specific targets.

Table of Biological Targets and Associated Therapeutic Areas:

TargetTherapeutic AreaExample Inhibitor (Scaffold-based)Representative IC₅₀/Activity
Kinases
TANK-binding kinase 1 (TBK1)Inflammation, OncologyCompound 15y0.2 nM[1]
Monopolar spindle kinase 1 (Mps1)OncologyNot specifiedNot specified
Fibroblast growth factor receptor (FGFR)OncologyNot specifiedNot specified
Protein Kinase B (Akt)OncologyNot specifiedNot specified
Glycogen synthase kinase 3 (GSK-3)Neurological disorders, DiabetesNot specifiedNot specified
Other Enzymes
Topoisomerase IIαOncologyCompound 8cGI₅₀ = 1.33 µM (NCI-60 panel)
Nicotinamide phosphoribosyltransferase (NAMPT)OncologyNot specifiedNot specified

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds by screening low molecular weight fragments (typically < 300 Da) for weak but efficient binding to a biological target.[2] 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is an ideal candidate for inclusion in a fragment library due to its relatively small size, structural rigidity, and the presence of versatile functional groups for subsequent chemical elaboration.

Protocol 1: Primary Fragment Screening using Biophysical Methods

This protocol outlines a general workflow for screening 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid against a target protein using common biophysical techniques. The choice of method will depend on the nature of the target and available instrumentation.

1. Target Preparation:

  • Express and purify the target protein to >95% homogeneity.

  • Dialyze the protein into a buffer system suitable for the chosen screening method (e.g., phosphate-buffered saline for Surface Plasmon Resonance, or a deuterated buffer for NMR).

  • Determine the protein concentration accurately.

2. Fragment Preparation:

  • Prepare a stock solution of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid in 100% DMSO (e.g., 100 mM).

  • For screening, dilute the stock solution into the appropriate assay buffer to the desired final concentration (typically 100 µM - 1 mM), ensuring the final DMSO concentration is low (e.g., <1%) to avoid interference with the assay.

3. Biophysical Screening:

  • A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: Detects binding by observing changes in the NMR spectrum of either the protein (protein-observed) or the fragment (ligand-observed) upon complex formation.[3]

    • Ligand-Observed Methods (e.g., Saturation Transfer Difference - STD, WaterLOGSY):

      • Acquire a reference 1D ¹H NMR spectrum of the fragment in the assay buffer.

      • Add the target protein to the fragment solution (typically at a low micromolar concentration).

      • Acquire STD or WaterLOGSY spectra. An enhancement of the fragment's signals indicates binding.

    • Protein-Observed Methods (e.g., ¹H-¹⁵N HSQC):

      • Requires a ¹⁵N-isotopically labeled protein.

      • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein.

      • Add the fragment to the protein solution.

      • Acquire a second ¹H-¹⁵N HSQC spectrum. Chemical shift perturbations (CSPs) of specific amino acid residues indicate the binding site.

  • B. Surface Plasmon Resonance (SPR):

    • Principle: Measures changes in the refractive index at the surface of a sensor chip upon binding of the fragment to an immobilized target protein.[4][5]

    • Procedure:

      • Immobilize the target protein onto a suitable sensor chip (e.g., via amine coupling).

      • Flow the fragment solution over the sensor surface at various concentrations.

      • Monitor the change in the SPR signal (response units, RU) over time.

      • Analyze the resulting sensorgrams to determine binding affinity (K_D).

  • C. Isothermal Titration Calorimetry (ITC):

    • Principle: Measures the heat released or absorbed during the binding of a fragment to a target protein.[2][6]

    • Procedure:

      • Place the target protein in the sample cell of the calorimeter.

      • Load the fragment solution into the injection syringe.

      • Perform a series of injections of the fragment into the protein solution.

      • Integrate the heat changes after each injection and fit the data to a binding model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of binding.

  • D. Crystallographic Fragment Screening:

    • Principle: Soaking or co-crystallizing the target protein with the fragment and determining the crystal structure to visualize the binding mode directly.[7]

    • Procedure:

      • Obtain high-quality crystals of the target protein.

      • Soak the crystals in a solution containing the fragment.

      • Collect X-ray diffraction data.

      • Solve the crystal structure and analyze the electron density map to identify the bound fragment.

Visualization of the FBDD Workflow

FBDD_Workflow cluster_screening Primary Screening NMR NMR Spectroscopy Hit_ID Hit Identification NMR->Hit_ID SPR Surface Plasmon Resonance SPR->Hit_ID ITC Isothermal Titration Calorimetry ITC->Hit_ID Xray Crystallographic Screening Xray->Hit_ID Target_Prep Target Protein Preparation Target_Prep->NMR Immobilized/Solution Target_Prep->SPR Immobilized/Solution Target_Prep->ITC Immobilized/Solution Target_Prep->Xray Immobilized/Solution Fragment_Prep Fragment Preparation Fragment_Prep->NMR Analyte Fragment_Prep->SPR Analyte Fragment_Prep->ITC Analyte Fragment_Prep->Xray Analyte Hit_Val Hit Validation Hit_ID->Hit_Val Lead_Opt Lead Optimization (SAR) Hit_Val->Lead_Opt

Caption: A generalized workflow for fragment-based drug discovery (FBDD).

Structure-Activity Relationship (SAR) Studies

Once 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is identified as a hit, the next crucial step is to explore the structure-activity relationship (SAR) to improve its potency and selectivity. The carboxylic acid at the C3 position is an excellent starting point for chemical modifications.

Protocol 2: SAR Expansion via Amide Coupling

This protocol describes the synthesis of a small library of amide derivatives from the carboxylic acid starting material to probe the SAR around the C3 position.

1. Materials and Reagents:

  • 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

  • A diverse set of primary and secondary amines

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous DMF or DCM as solvent

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

2. General Amide Coupling Procedure:

  • To a solution of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

3. SAR Analysis:

  • Synthesize a library of amides using amines with varying properties (e.g., aliphatic, aromatic, cyclic, basic, acidic, bulky, small).

  • Evaluate the biological activity of each synthesized compound using a relevant in vitro assay (e.g., an enzymatic assay for a kinase target).

  • Correlate the changes in chemical structure with the observed changes in biological activity to build an SAR model. This will guide the design of more potent and selective inhibitors.

Visualization of the SAR Logic

SAR_Logic Start 5-Fluoro-1H-pyrazolo[3,4-b]pyridine- 3-carboxylic acid (Hit) Amide_Lib Amide Library Synthesis (Protocol 2) Start->Amide_Lib Bio_Assay In Vitro Bioassay (e.g., Kinase Assay) Amide_Lib->Bio_Assay SAR_Data Structure-Activity Relationship Data Bio_Assay->SAR_Data Lead_Opt Lead Optimization SAR_Data->Lead_Opt

Caption: A flowchart illustrating the logic of SAR studies.

Key Signaling Pathways

Understanding the signaling pathways in which the targets of pyrazolo[3,4-b]pyridine-based inhibitors are involved is crucial for predicting the downstream cellular effects of these compounds.

TBK1 Signaling Pathway

TANK-binding kinase 1 (TBK1) is a key regulator of the innate immune response.[8] It is activated by various stimuli, including viral and bacterial infections, and plays a crucial role in the production of type I interferons.

TBK1_Pathway Stimuli Viral/Bacterial PAMPs Receptors PRRs (e.g., TLRs, RLRs) Stimuli->Receptors Adaptors Adaptor Proteins (e.g., TRIF, MAVS) Receptors->Adaptors TBK1 TBK1 Adaptors->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus translocates to IFN Type I Interferon (IFN-α/β) Gene Expression Nucleus->IFN FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR binds & activates RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis

Caption: An overview of the major downstream signaling pathways of FGFR.

Conclusion

5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid represents a highly valuable and versatile starting point for the design of novel therapeutics. Its privileged scaffold has demonstrated activity against a wide range of important biological targets. By leveraging the protocols and insights provided in this application note, researchers can effectively incorporate this powerful building block into their drug discovery programs, from initial fragment screening to lead optimization. The strategic application of this scaffold, guided by a thorough understanding of its chemical properties and the biological pathways it can modulate, holds significant promise for the development of the next generation of targeted therapies.

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  • SpringerLink. (n.d.). Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions. Retrieved from [Link]

  • Frontiers. (n.d.). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Retrieved from [Link]

  • SciSpace. (n.d.). Fragment screening by surface plasmon resonance. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... Retrieved from [Link]

  • SARomics Biostructures. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Discovery of RNA-binding fragments using Biolayer Interferometry. Retrieved from [Link]

  • JoVE. (n.d.). Using Isothermal Titration Calorimetry Technique for Structural Studies. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]

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Method

Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Abstract This application note presents a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 5-Fluoro-1H-pyrazolo[3,4-b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. This compound is a critical heterocyclic building block in modern medicinal chemistry, and ensuring its purity is paramount for the synthesis of high-quality active pharmaceutical ingredients (APIs). The method utilizes a polar-endcapped C18 stationary phase with a gradient elution of a phosphate buffer and acetonitrile, coupled with UV detection. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1] This document provides a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry.

Introduction: The Analytical Imperative

5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a member of the pyrazolopyridine class of heterocyclic compounds.[2][3] This structural motif is a key component in numerous biologically active molecules, including kinase inhibitors and anticoagulants.[4] The purity of such a starting material directly impacts the impurity profile of the final API, influencing its safety and efficacy. Therefore, a reliable analytical method to assess its purity is not merely a procedural step but a foundational requirement for regulatory compliance and successful drug development.

The primary analytical challenge presented by this molecule is its polar and acidic nature, stemming from the carboxylic acid group and the nitrogen-containing heterocyclic system.[5] Such polar compounds are often poorly retained on traditional C18 reversed-phase columns, especially under highly aqueous mobile phase conditions, which can lead to issues like phase collapse and irreproducible retention times.[6][7] This method overcomes these challenges by employing a specialized phenyl-hexyl column, which provides alternative selectivity through π-π interactions and enhanced stability in aqueous conditions, and by carefully controlling the mobile phase pH to suppress the ionization of the carboxylic acid moiety, thereby increasing hydrophobic retention.[7][8]

This guide provides not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring the procedure is both reproducible and adaptable.

Experimental Design and Rationale

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Quaternary Pump, Autosampler, Column Thermostat, and Photodiode Array (PDA) Detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent phenyl-type column).

    • Scientist's Note: A phenyl-based stationary phase was selected over a standard C18 phase to leverage π-π interactions between the phenyl rings of the stationary phase and the aromatic pyrazolopyridine ring of the analyte. This provides a retention mechanism complementary to hydrophobic interactions, enhancing selectivity for the analyte and potential aromatic impurities.[7]

  • Chemicals and Reagents:

    • 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Reference Standard (>99.5% purity).

    • Acetonitrile (HPLC grade).

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade).

    • Phosphoric Acid (85%, Analytical grade).

    • Water (Milli-Q or equivalent, 18.2 MΩ·cm).

Chromatographic Conditions

The method parameters were optimized to achieve a balance between resolution, peak shape, and analysis time.

ParameterCondition
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 2.5 with Phosphoric Acid.
Mobile Phase B Acetonitrile.
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm (determined via PDA scan).
Injection Volume 5 µL
Diluent Water:Acetonitrile (80:20 v/v)

Causality Behind Choices:

  • Acidic pH (2.5): The primary purpose of the acidic mobile phase is to keep the carboxylic acid group of the analyte fully protonated (non-ionized).[7] In its neutral form, the molecule is more hydrophobic and interacts more strongly with the reversed-phase column, leading to better retention, sharper peaks, and more reproducible results.[8]

  • Gradient Elution: A gradient is essential for a purity method. It allows for the elution of the polar analyte with good peak shape early in the run while ensuring that any less polar, late-eluting impurities are washed from the column, preventing carryover and providing a complete impurity profile.[9]

  • Column Temperature (30 °C): Maintaining a constant, slightly elevated column temperature ensures stable retention times and improves peak efficiency by reducing mobile phase viscosity.

Protocols: From Sample to Result

Preparation of Solutions
  • Mobile Phase A (25 mM KH₂PO₄, pH 2.5):

    • Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of Milli-Q water.

    • Adjust the pH to 2.5 using 85% phosphoric acid.

    • Filter through a 0.45 µm nylon membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Reference Standard Stock Solution (500 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to volume with the diluent and mix well.

  • Sample Solution (500 µg/mL):

    • Prepare in the same manner as the Reference Standard Stock Solution, using the test sample of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.

HPLC System Setup and Analysis Sequence
  • Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the Reference Standard solution five times to check for system suitability.

  • Inject the Sample Solution in duplicate.

  • Perform a final blank injection.

System Suitability Criteria

The system is deemed suitable for analysis if the following criteria are met for the five replicate injections of the reference standard:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (N): ≥ 5000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%

Method Validation: A Self-Validating System

The analytical method was rigorously validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][10]

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are the cornerstone of this validation parameter for a stability-indicating method.[11] The sample solution (500 µg/mL) was subjected to the following stress conditions:

Stress ConditionProcedure
Acid Hydrolysis Add 1 mL of 1N HCl, heat at 80 °C for 4 hours, then neutralize with 1N NaOH.
Base Hydrolysis Add 1 mL of 0.1N NaOH, heat at 60 °C for 2 hours, then neutralize with 0.1N HCl.
Oxidative Degradation Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.
Thermal Degradation Store the solid sample in an oven at 105 °C for 48 hours, then prepare the solution.
Photolytic Degradation Expose the solution to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light in a photostability chamber.
  • Trustworthiness Check: In all cases, the main peak was spectrally pure (as determined by PDA peak purity analysis) and well-resolved from all degradation products (Resolution > 2.0). This confirms the method's ability to separate the analyte from potential degradants.

Validation Parameters Summary

The following table summarizes the protocols and acceptance criteria for the remaining validation parameters.

ParameterProtocolAcceptance Criteria
Linearity A five-point calibration curve was prepared from 50% to 150% of the nominal concentration (250-750 µg/mL).Correlation coefficient (r²) ≥ 0.999
Accuracy (Recovery) The sample was spiked with the reference standard at three levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0% at each level.
Precision (Repeatability) Six separate sample preparations were analyzed on the same day by the same analyst.RSD of the purity results ≤ 1.0%.
Precision (Intermediate) The repeatability test was repeated on a different day by a different analyst using a different instrument.Overall RSD for both sets of data ≤ 2.0%.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1 by injecting solutions of decreasing concentration.Precision (RSD) at the LOQ concentration ≤ 10%.
Robustness Method parameters were deliberately varied: Flow Rate (±0.1 mL/min), Column Temperature (±2 °C), and Mobile Phase pH (±0.2 units). The effect on system suitability was evaluated.System suitability criteria are met under all varied conditions.

Visualized Workflows and Logic

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phases A & B prep_std 2. Prepare Reference Standard Solution prep_mobile->prep_std prep_sample 3. Prepare Test Sample Solution prep_std->prep_sample equilibrate 4. Equilibrate HPLC System prep_sample->equilibrate sys_suit 5. System Suitability (5x Standard Inj.) equilibrate->sys_suit analysis 6. Analyze Samples (Duplicate Inj.) sys_suit->analysis integrate 7. Integrate Chromatograms analysis->integrate calculate 8. Calculate Purity (Area % Normalization) integrate->calculate report 9. Generate Final Report calculate->report

ICH_Validation_Logic cluster_qualitative Qualitative Proof cluster_quantitative Quantitative Proof cluster_reliability Reliability Proof Method Validated HPLC Method Specificity Specificity (Discrimination Power) Method->Specificity Linearity Linearity & Range (Proportionality) Method->Linearity Accuracy Accuracy (Trueness) Method->Accuracy Precision {Precision | {Repeatability (Intra-day)} | {Intermediate (Inter-day)}} Method->Precision Robustness Robustness (Method Capacity) Method->Robustness Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Specificity->Forced_Deg LOQ Limit of Quantitation (Reporting Threshold) Linearity->LOQ

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be a reliable, robust, and accurate tool for the determination of purity for 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. The comprehensive validation confirms its suitability for use in quality control environments throughout the drug development lifecycle. The strategic selection of the stationary phase and mobile phase conditions successfully addresses the analytical challenges posed by this polar, acidic molecule, ensuring consistent and trustworthy results.

References

  • Vertex AI Search. (n.d.). The HPLC analysis of polar analytes with aqueous mobile phases.
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • MilliporeSigma. (n.d.). 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies.
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • PubChem. (n.d.). 1H-Pyrazolo(3,4-b)pyridine-5-carboxylic acid.
  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases.
  • Universitat Ramon Llull. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability.

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Application

Application Note: A Comprehensive Guide to Kinase Assays for the Evaluation of Pyrazolo[3,4-b]pyridine Inhibitors

Abstract Protein kinases are fundamental regulators of cellular signaling and represent one of the most critical target classes in modern drug discovery. The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged"...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling and represent one of the most critical target classes in modern drug discovery. The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" heterocyclic structure, forming the core of numerous potent and selective kinase inhibitors.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of pyrazolo[3,4-b]pyridine-based inhibitors. We will delve into the scientific principles of kinase inhibition by this compound class, followed by robust, step-by-step protocols for both biochemical potency determination and cell-based target engagement. The methodologies are designed to be self-validating, incorporating critical controls and field-proven insights to ensure data integrity and reproducibility.

Scientific Principles & Strategic Considerations

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Kinase Hinge-Binder

The versatility of the 1H-pyrazolo[3,4-b]pyridine core stems from its structural and electronic properties, which are highly amenable to binding within the ATP pocket of protein kinases.[2] This scaffold typically acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase "hinge" region that connects the N- and C-lobes of the catalytic domain. Specifically, the pyrazole portion can serve as a hydrogen bond donor and acceptor, while the pyridine ring can engage in favorable π-π stacking interactions with aromatic residues like phenylalanine in the active site.[3] The multiple points for substitution on the ring system allow medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[2]

Mechanism of Action: ATP-Competitive Inhibition

The vast majority of pyrazolo[3,4-b]pyridine inhibitors function by competing directly with the endogenous substrate, adenosine triphosphate (ATP), for binding to the kinase active site.[4][5] By occupying this site, the inhibitor prevents the kinase from binding ATP, thereby blocking the phosphotransfer reaction to its substrate. Understanding this mechanism is crucial for assay design, particularly concerning the concentration of ATP used in the reaction, as it is a direct competitor to the compound being tested.[6]

ATP_Competitive_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrazolo[3,4-b]pyridine K Kinase Active Site pSub Phosphorylated Substrate K->pSub Phosphotransfer ATP ATP ATP->K Sub Substrate Sub->K K_inhib Kinase Active Site Inhib Pyrazolo[3,4-b]pyridine Inhibitor Inhib->K_inhib ATP_blocked ATP Blocked X ATP_blocked->Blocked Blocked->K_inhib

Caption: ATP-competitive inhibition by a pyrazolo[3,4-b]pyridine compound.

A Validated Assay Workflow: From Potency to Cellular Efficacy

A robust inhibitor characterization strategy begins with determining direct enzyme inhibition and progresses to confirming activity in a more physiologically relevant context. A common pitfall in drug discovery is the poor correlation between biochemical potency and cellular activity.[7] Therefore, a two-pronged approach is essential.

  • Biochemical Assay: Measures the direct inhibitory effect of the compound on a purified, recombinant kinase. This is the primary method for determining the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.

  • Cell-Based Assay: Assesses the inhibitor's ability to engage its target and modulate its activity within an intact cellular environment. This provides crucial information on cell permeability, off-target effects, and efficacy under physiological ATP concentrations.

Assay_Workflow Biochem Biochemical Assay (e.g., Luminescence-based) Data1 Determine IC50 (Direct Potency) Biochem->Data1 CellBased Cell-Based Assay (e.g., Western Blot) Data2 Confirm Target Engagement & Cellular Efficacy CellBased->Data2 Data1->CellBased Potent compounds advance Decision Lead Candidate? Data2->Decision

Caption: A logical workflow for kinase inhibitor characterization.

Critical Assay Parameters for Self-Validation

To ensure trustworthiness, every protocol must be a self-validating system. The following parameters are critical when assessing ATP-competitive inhibitors.

  • ATP Concentration: The measured IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[6] For robust and comparable data, it is standard practice to run biochemical assays with an ATP concentration equal to the Michaelis constant (Kₘ) of the kinase.[8] Under these conditions, the IC50 value is a closer approximation of the inhibitor's intrinsic affinity (Kᵢ). It is also insightful to test inhibitors at physiological ATP concentrations (1-10 mM) to predict their performance in a cellular environment.[9]

  • Controls:

    • Negative Control (0% Inhibition): Contains all reaction components, including the vehicle (typically DMSO) in which the inhibitor is dissolved. This defines the maximum signal of the uninhibited kinase.

    • Positive Control (100% Inhibition): Lacks the kinase enzyme or contains a potent, non-specific kinase inhibitor like staurosporine.[10] This defines the baseline signal in the absence of kinase activity.

  • Enzyme Titration: The concentration of the kinase enzyme must be optimized to ensure the reaction proceeds in the linear range, where product formation is proportional to time and enzyme concentration.[10]

Biochemical Kinase Assay Protocol: In Vitro Potency (IC50)

This protocol utilizes a luminescence-based ATP detection method (e.g., Promega's Kinase-Glo®) to measure kinase activity. This "add-mix-read" assay is high-throughput compatible and measures the amount of ATP remaining after the kinase reaction.[11][12] A low level of kinase activity (high inhibition) results in a large amount of ATP remaining, producing a high luminescence signal.[13]

Materials and Reagents
  • Purified, active recombinant kinase of interest

  • Specific peptide or protein substrate for the kinase

  • Pyrazolo[3,4-b]pyridine inhibitors, dissolved in 100% DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • Kinase Buffer (specific to the kinase, typically includes MgCl₂)

  • ATP solution

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Step-by-Step Protocol
  • Inhibitor Preparation:

    • Create a serial dilution series of the pyrazolo[3,4-b]pyridine inhibitors in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 1 mM stock.

    • Dilute these DMSO stocks into the kinase reaction buffer to create a 2X working concentration of each inhibitor. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Assay Plate Setup (Example for 50 µL final volume):

    • Add 25 µL of the 2X inhibitor dilutions to the appropriate wells of the assay plate.

    • For the Negative Control (0% Inhibition) , add 25 µL of kinase buffer containing the same final concentration of DMSO.

    • For the Positive Control (100% Inhibition) , add 25 µL of kinase buffer with DMSO.

  • Kinase Reaction Initiation:

    • Prepare a 2X Kinase/Substrate/ATP master mix in kinase buffer. The final concentration of ATP should ideally be at the Kₘ for the specific kinase.

    • Add 25 µL of this master mix to all wells containing the inhibitor dilutions and the negative control.

    • To the positive control wells, add 25 µL of a mix containing only substrate and ATP (no kinase).

    • Mix the plate gently (e.g., on an orbital shaker for 30 seconds).

  • Incubation:

    • Incubate the plate at room temperature (or 30°C, depending on the kinase) for the predetermined optimal reaction time (e.g., 60 minutes).

  • Detection:

    • Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Allow the assay plate and the reagent to equilibrate to room temperature.

    • Add 50 µL of Kinase-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to lyse the kinase and stop the reaction.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate-reading luminometer.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • Normalize the data using the controls: % Inhibition = 100 * (Signal_Negative_Control - Signal_Sample) / (Signal_Negative_Control - Signal_Positive_Control)

  • Determine IC50:

    • Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, R) to determine the IC50 value.

Table 1: Example Biochemical Data for Pyrazolo[3,4-b]pyridine Derivatives against Target Kinase X

Compound IDDescriptionTarget Kinase X IC50 (nM)
PBP-001Core Scaffold1,250
PBP-002R1 = 4-fluoro-phenyl85
PBP-003R1 = 4-methoxy-phenyl210
PBP-004R2 = morpholine25

Cell-Based Assay Protocol: Target Engagement & Cellular Efficacy

This protocol uses Western blotting to directly measure the phosphorylation state of a known downstream substrate of the target kinase. A reduction in the phosphorylated substrate upon inhibitor treatment demonstrates target engagement and functional inhibition within the cell.

Materials and Reagents
  • Cell line expressing the target kinase and substrate

  • Appropriate cell culture medium, FBS, and antibiotics

  • Pyrazolo[3,4-b]pyridine inhibitors dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: one specific for the phosphorylated form of the substrate (e.g., anti-Phospho-Substrate) and one for the total substrate (anti-Total-Substrate).

  • HRP-conjugated secondary antibody

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture cells to ~80% confluency.

    • Seed cells into 6-well plates at a density that will allow them to reach ~70-80% confluency at the time of lysis. Allow cells to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the inhibitors in cell culture medium.

    • Aspirate the old medium from the cells and replace it with the medium containing the inhibitors or vehicle (DMSO) control.

    • Incubate for a predetermined time (e.g., 2-4 hours) to allow for inhibitor uptake and target modulation.

  • Cell Lysis:

    • Place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the anti-Phospho-Substrate primary antibody overnight at 4°C.

    • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly, then apply the ECL substrate and capture the chemiluminescent signal with an imaging system.

    • (Optional but recommended): Strip the membrane and re-probe with the anti-Total-Substrate antibody to use as a loading control.

Data Analysis and Interpretation
  • Quantify Band Intensity:

    • Use software like ImageJ to quantify the density of the phospho-substrate bands.

    • Normalize the phospho-substrate signal to the total-substrate signal (or a housekeeping protein like GAPDH/β-actin) for each sample.

  • Determine Cellular IC50:

    • Plot the normalized phospho-substrate signal versus the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the cellular IC50.

Table 2: Example Cellular Data for PBP-004

PBP-004 Conc. (nM)Normalized Phospho-Substrate Signal (Arbitrary Units)% Inhibition
0 (Vehicle)1.000
100.8515
500.5248
2000.1585
10000.0595

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a powerful starting point for the development of novel kinase inhibitors. A successful research and development campaign, however, relies on the rigorous and systematic characterization of these compounds. By employing a strategic workflow that combines robust biochemical assays for potency determination with mechanistic cell-based assays for confirming target engagement, researchers can generate high-quality, reproducible data. This integrated approach provides the necessary confidence to identify and advance promising lead candidates in the complex landscape of kinase-targeted drug discovery.

References

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Zhang, C., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. Available at: [Link]

  • Ghorab, M. M., et al. (2018). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Acta Chimica Slovenica. Available at: [Link]

  • Zhang, J., et al. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Chemical Biology. Available at: [Link]

  • Eurofins DiscoverX. (2024). Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins. Available at: [Link]

  • Desgrouas, M., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Available at: [Link]

  • Serrano-Aroca, Á., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PubMed Central. Available at: [Link]

  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • University of Dundee. ATP Competition Assay. International Centre for Kinase Profiling. Available at: [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Reaction Biology. (2023). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • BPS Bioscience. (2021). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridine Amides

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridine amides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and si...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridine amides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of molecules. Drawing from established synthetic protocols and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Introduction: The Synthetic Challenge

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amide functionality is a key step in the diversification of these scaffolds to modulate their pharmacological properties. However, the inherent electronic nature of the pyrazolo[3,4-b]pyridine ring system, coupled with the nuances of amide bond formation, can lead to a variety of side reactions and synthetic hurdles. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of pyrazolo[3,4-b]pyridine amides, providing probable causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Amide

Question: I am attempting to couple a pyrazolo[3,4-b]pyridine carboxylic acid with an amine using a standard coupling reagent (e.g., HATU, EDC/HOBt), but I am observing very low conversion to the desired amide. What are the likely causes and how can I improve the yield?

Answer:

Low yields in amide coupling reactions involving the pyrazolo[3,4-b]pyridine core can stem from several factors, primarily related to the reduced nucleophilicity of the amine or the deactivation of the carboxylic acid.

Probable Causes & Solutions:

  • Reduced Nucleophilicity of the Amine: The pyrazolo[3,4-b]pyridine ring is an electron-deficient system. If your amine is attached to this scaffold, its nucleophilicity will be significantly reduced, making the reaction sluggish.

    • Solution 1: Stronger Activation of the Carboxylic Acid: Switch to a more potent coupling reagent. If you are using EDC/HOBt, consider moving to HATU or COMU, which are known to be more effective for challenging couplings.

    • Solution 2: Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often provide the necessary activation energy to drive the reaction forward. Monitor for potential degradation of starting materials or products at elevated temperatures.

    • Solution 3: Acyl Chloride Formation: As a more classical but highly effective approach, convert the pyrazolo[3,4-b]pyridine carboxylic acid to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is highly reactive and will readily couple with the amine. Exercise caution as this method is less mild and may not be suitable for sensitive substrates.

  • Deactivation of the Carboxylic Acid: If your carboxylic acid is directly attached to the pyrazolo[3,4-b]pyridine ring, its acidity can be influenced by the electronics of the heterocycle, potentially affecting the efficiency of the coupling reagent.

    • Solution: Optimize the Base: The choice and amount of base are critical. For coupling reagents like HATU, a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is typically used. Ensure you are using at least two equivalents of the base to both neutralize the acid and facilitate the reaction.

  • Steric Hindrance: Bulky substituents near the carboxylic acid or the amine can sterically hinder the approach of the coupling partners.

    • Solution: Less Bulky Coupling Reagents: Consider using a smaller coupling agent if steric hindrance is a suspected issue.

    • Solution: Extended Reaction Times: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) at room temperature or with gentle heating.

Experimental Protocol: High-Efficiency Amide Coupling of a Pyrazolo[3,4-b]pyridine Carboxylic Acid using HATU

  • To a solution of the pyrazolo[3,4-b]pyridine carboxylic acid (1.0 eq.) in anhydrous DMF (0.1 M) under a nitrogen atmosphere, add the amine (1.1 eq.) and HATU (1.2 eq.).

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is sluggish, heat the mixture to 40 °C and continue to monitor.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Formation of an Unexpected Side Product - N-Acylation of the Pyrazole Ring

Question: I am performing an amide coupling reaction and, in addition to my desired product, I am isolating a byproduct with a similar mass. I suspect acylation of the pyrazole nitrogen. How can I confirm this and prevent it?

Answer:

N-acylation of the pyrazole nitrogen is a common and often overlooked side reaction, particularly when the pyrazole nitrogen is unsubstituted (N-H). The pyrazole nitrogen can be nucleophilic and compete with the desired amine for the activated carboxylic acid.[1]

Confirmation of the Side Product:

  • ¹H NMR Spectroscopy: Look for the disappearance of the pyrazole N-H proton signal, which is typically a broad singlet at a downfield chemical shift (often >10 ppm). You may also observe shifts in the aromatic protons of the pyrazolo[3,4-b]pyridine core.

  • Mass Spectrometry: The N-acylated byproduct will have the same mass as the desired amide product, making it an isomer. Fragmentation patterns in MS/MS analysis can help differentiate the two.

Prevention Strategies:

  • Protecting the Pyrazole Nitrogen: The most robust solution is to protect the pyrazole nitrogen before the amide coupling step. The choice of protecting group is crucial.

    • Boc (tert-butyloxycarbonyl) Group: This is a common protecting group for pyrazoles. It can be introduced using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP. The Boc group is stable to many amide coupling conditions and can be removed later with trifluoroacetic acid (TFA).[1]

    • SEM (2-(trimethylsilyl)ethoxymethyl) Group: This protecting group is also effective and can be removed under milder acidic conditions or with fluoride sources.

  • Chemoselective Reaction Conditions: If protection/deprotection is not desirable, you can try to favor the desired reaction through careful control of conditions.

    • Order of Addition: Add the coupling reagent to a pre-mixed solution of the carboxylic acid and the amine. This can sometimes favor the more nucleophilic amine over the pyrazole nitrogen.

    • Use of a Less Reactive Coupling Reagent: A milder coupling reagent might exhibit greater selectivity for the more nucleophilic amine.

Logical Workflow for Addressing N-Acylation

Start Suspected N-Acylation Side Product Confirm Confirm Structure (NMR, MS/MS) Start->Confirm IsNacylation Is it N-acylation? Confirm->IsNacylation Protect Protect Pyrazole Nitrogen (e.g., Boc, SEM) IsNacylation->Protect Yes Optimize Optimize Reaction Conditions (Order of Addition, Reagent Choice) IsNacylation->Optimize Yes (alternative) Reevaluate Re-evaluate Structure of Side Product IsNacylation->Reevaluate No Couple Perform Amide Coupling Protect->Couple Deprotect Deprotect Pyrazole Couple->Deprotect End Pure Desired Amide Deprotect->End Optimize->End

Caption: Troubleshooting workflow for N-acylation.

Issue 3: Epimerization of a Chiral Center

Question: My pyrazolo[3,4-b]pyridine amide contains a chiral center adjacent to the newly formed amide bond, and I am observing a mixture of diastereomers. How can I suppress this epimerization?

Answer:

Epimerization is a significant risk when coupling chiral carboxylic acids, especially α-amino acids. The activated carboxylic acid intermediate can tautomerize to an oxazolone, which has an acidic proton at the chiral center that can be easily abstracted by a base, leading to racemization.

Strategies to Minimize Epimerization:

  • Choice of Coupling Reagent and Additive:

    • HOBt or HOAt: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with carbodiimides (like EDC) is known to suppress epimerization by forming an active ester that is less prone to oxazolone formation.

    • COMU: COMU is a uronium-based coupling reagent that has been shown to be very effective in reducing epimerization, even in challenging cases.

  • Base Selection:

    • Weaker Bases: Use a weaker, non-nucleophilic base. While DIPEA is common, a more sterically hindered and weaker base like 2,4,6-collidine can sometimes be beneficial. Avoid stronger bases if possible.

  • Reaction Temperature:

    • Low Temperatures: Perform the reaction at low temperatures (e.g., 0 °C to room temperature). Higher temperatures can accelerate the rate of epimerization.

Quantitative Data on Epimerization with Different Coupling Reagents

Coupling ReagentAdditiveTypical % Epimerization
DCCNoneHigh
EDCHOBtLow
HATUNoneLow to Moderate
COMUNoneVery Low

Note: The extent of epimerization is highly substrate-dependent.

Frequently Asked Questions (FAQs)

Q1: Can the pyridine nitrogen of the pyrazolo[3,4-b]pyridine ring interfere with the amide coupling reaction?

A1: Yes, the pyridine nitrogen is Lewis basic and can potentially interact with the coupling reagents or the activated carboxylic acid. This can lead to temporary deactivation of the reagents or the formation of non-productive intermediates. In most standard amide coupling conditions with common reagents like HATU or EDC, this is not a major competing side reaction leading to stable byproducts. However, if you are experiencing consistently low yields, consider using a larger excess of the coupling reagent and base to overcome this potential inhibition.

Q2: I am having difficulty purifying my pyrazolo[3,4-b]pyridine amide. It seems to be contaminated with byproducts from the coupling reagent. What are the best purification strategies?

A2: Byproducts from coupling reagents are a common purification challenge.

  • For Urea Byproducts (from DCC or EDC): Dicyclohexylurea (DCU) is notoriously difficult to remove. It has low solubility in many organic solvents.

    • Filtration: If DCU precipitates from the reaction mixture, it can be removed by filtration.

    • Acidic Wash: An acidic workup can sometimes help to remove urea byproducts.

    • Chromatography: Careful selection of the mobile phase for column chromatography is key. Sometimes a polar solvent system is required to elute the desired product while retaining the urea on the silica gel.

  • For HATU/HBTU Byproducts: The byproducts are generally more soluble in organic solvents than DCU.

    • Aqueous Workup: A standard aqueous workup (washing with NaHCO₃ and brine) is usually effective at removing most of the water-soluble byproducts.

    • Reverse-Phase Chromatography: If the byproducts are difficult to separate by normal-phase chromatography, reverse-phase HPLC can be an excellent alternative.

Q3: My pyrazolo[3,4-b]pyridine amide is poorly soluble. What solvents are recommended for the reaction and purification?

A3: Poor solubility is a common issue with planar, heteroaromatic systems.

  • Reaction Solvents:

    • DMF and DMAc: N,N-Dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are excellent polar aprotic solvents for dissolving many pyrazolo[3,4-b]pyridine derivatives.

    • NMP: N-Methyl-2-pyrrolidone (NMP) can be used for particularly insoluble substrates, often with gentle heating.

    • Co-solvents: Using a mixture of solvents, such as DCM/DMF, can sometimes improve solubility while allowing for easier workup.

  • Purification:

    • Trituration: If the product is a solid and the impurities are soluble in a particular solvent, trituration can be an effective purification method.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent way to obtain highly pure material.

    • Chromatography with Polar Solvents: For column chromatography, you may need to use more polar solvent systems, such as DCM/methanol or ethyl acetate/methanol. Adding a small amount of a modifier like triethylamine or acetic acid to the mobile phase can sometimes improve peak shape.

Reaction Pathway Overview

cluster_main Desired Amide Synthesis cluster_side Potential Side Reactions CarboxylicAcid Pyrazolo[3,4-b]pyridine Carboxylic Acid ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster + Coupling Reagent Product Desired Amide ActivatedEster->Product + Amine N_Acylation N-Acylated Pyrazole ActivatedEster->N_Acylation + Pyrazole N-H Epimerization Epimerized Product ActivatedEster->Epimerization via Oxazolone Amine Amine

Caption: Desired vs. side reaction pathways.

References

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health (NIH). [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central (NIH). [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health (NIH). [Link]

Sources

Optimization

Purification strategies for 5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Welcome to the technical support center for 5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 1211586-74-1). This guide is designed for researchers, medicinal chemists, and process development professionals to n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 1211586-74-1). This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common and complex challenges associated with the purification of this important heterocyclic building block. The strategies outlined below are grounded in fundamental chemical principles and validated by practices reported in the literature for analogous structures.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this molecule that dictate the purification strategy?

A1: The purification of 5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid is governed by three primary features:

  • Amphoteric Nature: It possesses both a weakly acidic carboxylic acid group (-COOH) and a weakly basic pyridine nitrogen. This allows for manipulation of its solubility based on pH. Like many pyridine carboxylic acids, it can exist as a zwitterion under certain conditions.[1]

  • Polarity and Aromaticity: The fused heterocyclic ring system is polar and capable of hydrogen bonding, influencing its solubility in various organic solvents.

  • Fluorine Substitution: The fluorine atom at the 5-position increases lipophilicity and electron-withdrawing character, which can subtly alter the pKa of both the acidic and basic centers compared to its non-fluorinated analog. This is a common consideration in the chemistry of fluorinated heterocycles.[2][3]

Q2: What are the most likely impurities I will encounter?

A2: Impurities are typically carried over from the synthetic route. Common synthetic pathways for pyrazolo[3,4-b]pyridines often start from substituted aminopyrazoles.[4][5] Therefore, potential impurities include:

  • Unreacted Starting Materials: Such as aminopyrazole precursors or reagents used for constructing the pyridine ring.

  • Ester Precursor: If the carboxylic acid was generated via hydrolysis of a corresponding ester (e.g., ethyl or methyl ester), incomplete hydrolysis is a very common source of impurity.

  • Side-Reaction Products: Products from alternative cyclization pathways or undesired substitution reactions.

  • Residual Solvents and Reagents: High-boiling point solvents (like DMF, DMSO) or inorganic salts from workup procedures.

Q3: Which analytical technique is best for assessing purity during troubleshooting?

A3: A combination of Thin Layer Chromatography (TLC) and ¹H NMR is highly effective.

  • TLC: Excellent for rapid, real-time monitoring of purification progress. However, the polar, acidic nature of the compound can cause streaking on standard silica gel. This can be mitigated by adding a small amount of acid (e.g., 0.5-1% acetic acid) to the mobile phase.[6]

  • ¹H NMR: Provides a definitive assessment of purity and impurity identity. Residual ester precursor, for example, will show characteristic ethyl or methyl signals that are absent in the pure carboxylic acid.

Q4: Is this compound stable?

A4: Generally, pyrazolo[3,4-b]pyridine systems are thermally stable.[7] However, like many carboxylic acids, it can undergo decarboxylation under harsh thermal conditions (prolonged heating at very high temperatures). Standard purification conditions (recrystallization, chromatography at ambient temperature) are typically well-tolerated.

Troubleshooting Guides & Protocols

This section provides structured solutions to common experimental challenges.

Guide 1: The Crude Product is an Oil or Sticky Solid and Fails to Crystallize

This is a frequent issue caused by impurities that inhibit the formation of a stable crystal lattice.

Causality Analysis:

The presence of even small amounts of structurally similar impurities (like the ethyl ester) or residual high-boiling solvents (e.g., DMF, DMSO) can act as an "anti-solvent," preventing proper crystal packing.

Troubleshooting Workflow Diagram

G start Crude Oily/Sticky Product trituration Step 1: Trituration with Non-Polar Solvent (Hexane/Ether) start->trituration check1 Solid Precipitates? trituration->check1 wash Wash & Dry Solid check1->wash Yes oil_persists Oil Persists check1->oil_persists No proceed Proceed to Recrystallization (Guide 2) wash->proceed acid_base Step 2: Perform Acid-Base Extraction (See Protocol 3.1) oil_persists->acid_base purified_solid Obtain Purified Solid acid_base->purified_solid purified_solid->proceed

Caption: Decision workflow for non-crystalline crude products.

Protocol 1.1: Trituration
  • Place the crude oil/solid in a flask.

  • Add a minimal amount of a non-polar solvent in which the desired product is poorly soluble but impurities are likely soluble (e.g., diethyl ether, hexanes, or a mixture).

  • Stir or sonicate the mixture vigorously for 15-30 minutes. The goal is to dissolve impurities while encouraging the product to precipitate as a solid.

  • If a solid forms, collect it by filtration, wash with a small amount of the cold trituration solvent, and dry under vacuum.

  • Assess purity by TLC/NMR and proceed to recrystallization if necessary.

Guide 2: Recrystallization Yields Low Purity or Poor Recovery

Recrystallization is a powerful technique, but solvent selection is critical for this polar, amphoteric molecule.

Causality Analysis:
  • Low Purity: The chosen solvent may not provide sufficient differentiation in solubility between the product and a key impurity at high and low temperatures.

  • Poor Recovery: The product may have significant solubility in the chosen solvent even at low temperatures, or the volume of solvent used was excessive.

Recommended Solvent Systems

Finding an ideal single solvent can be difficult. Mixed-solvent systems often provide the necessary solubility gradient.

Solvent SystemRationale & ProcedureExpected Purity
Ethanol / Water Dissolve the compound in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly turbid. Add a drop of hot ethanol to clarify and then allow to cool slowly.>98%
Dioxane / Water Similar to above, but dioxane is a stronger solvent for polar compounds. Useful if solubility in ethanol is poor.>98%
Acetic Acid / Water Acetic acid protonates the basic nitrogen, increasing solubility. Dissolve in hot acetic acid, add hot water, and cool. The product crystallizes as the free acid.>99% (Excellent for removing neutral impurities)
DMF / Water For very stubborn cases. Dissolve in a minimal amount of room temperature DMF. Add water slowly until persistent turbidity is observed, then warm gently to re-dissolve and cool slowly. Note: Requires thorough drying to remove DMF.>97%
Guide 3: Purification by Column Chromatography is Ineffective (Streaking on TLC/Column)

The dual acidic/basic nature of the molecule leads to strong interactions with the silica gel surface, causing poor separation.

Causality Analysis:

Standard silica gel is slightly acidic. As the compound travels down the column, it can exist in an equilibrium between its protonated and neutral forms, each having a different polarity and affinity for the silica. This equilibrium results in broad, streaking bands instead of sharp peaks.[8]

Solution: Mobile Phase Modification

The key is to suppress this equilibrium by adding a modifier to the mobile phase, forcing the compound into a single protonated state.[6]

Protocol 3.1: Acid-Modified Silica Gel Chromatography
  • TLC Optimization: First, find a suitable mobile phase using TLC. A good starting point is Dichloromethane (DCM) with 5-10% Methanol (MeOH). Prepare two TLC jars with this solvent system; to one, add ~1% acetic acid. You will observe a dramatic improvement in spot shape in the acidified system.

  • Column Packing: Pack a silica gel column using a non-polar solvent like hexane or a hexane/ethyl acetate mixture.

  • Sample Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading").

  • Elution: Elute the column with your chosen mobile phase (e.g., DCM/MeOH gradient) that has been modified with 0.5-1% acetic or formic acid throughout the entire run.

  • Fraction Collection: Collect fractions and analyze by TLC (using the same modified mobile phase). Combine pure fractions and remove the solvent under reduced pressure.

Chromatography Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Workup tlc 1. TLC with 1% Acetic Acid to find mobile phase dry_load 2. Dry Load Sample onto Silica tlc->dry_load elute 3. Elute with Acid-Modified Mobile Phase (e.g., DCM/MeOH + 1% AcOH) dry_load->elute collect 4. Collect & Analyze Fractions elute->collect combine 5. Combine Pure Fractions collect->combine evap 6. Evaporate Solvent combine->evap pure Pure Product evap->pure

Caption: Workflow for acid-modified column chromatography.

Guide 4: Low Yield from Acid-Base Extraction

This powerful technique leverages the amphoteric nature of the molecule but requires precise pH control.

Causality Analysis:

The compound is soluble in both strong base (forming the sodium carboxylate salt) and strong acid (forming the pyridinium hydrochloride salt). It is only insoluble at or near its isoelectric point (pI), where the net charge is zero. Incorrectly adjusting the pH, or failing to extract the product if it remains slightly soluble at its pI, leads to significant yield loss.

Protocol 4.1: Optimized Acid-Base Extraction

G start Crude Material dissolve 1. Dissolve in aq. NaHCO₃ (pH ~8-9) start->dissolve wash 2. Wash with Ethyl Acetate (Removes Neutral Impurities) dissolve->wash separate1 Separate Layers. Discard Organic. wash->separate1 acidify 3. Acidify Aqueous Layer with 1M HCl to pH ~3-4 (Precipitation Occurs) separate1->acidify check Solid Precipitates? acidify->check filter 4a. Filter Solid, Wash with Cold Water, Dry check->filter Yes extract 4b. Extract Aqueous with EtOAc or DCM/IPA (3x) if no precipitate forms check->extract No product Pure Product filter->product dry_org Dry Organic Extracts (Na₂SO₄) & Evaporate extract->dry_org dry_org->product

Sources

Troubleshooting

Technical Support Center: Enhancing the Plasma Stability of Pyrazolo[3,4-b]pyridine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the pyrazolo[3,4-b]pyridine scaffold. This versatile heterocyclic system is a cornerstone in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the pyrazolo[3,4-b]pyridine scaffold. This versatile heterocyclic system is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and therapeutic agents for oncology and immune-related diseases.[1][2][3][4] However, achieving optimal pharmacokinetic profiles is often challenging, with plasma instability being a significant hurdle. Compounds that degrade rapidly in plasma typically exhibit poor in vivo efficacy and can produce misleading in vitro data.[5][6]

This guide provides in-depth, experience-driven answers to common questions, troubleshooting strategies for experimental roadblocks, and robust protocols to help you diagnose and resolve plasma stability issues, ultimately accelerating your drug discovery programs.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the fundamental "why" and "how" behind plasma instability and provides solutions for common experimental challenges.

FAQs: Understanding the Root Causes of Instability
Q1: My pyrazolo[3,4-b]pyridine compound shows high clearance in vivo. What are the most likely reasons for its poor plasma stability?

Answer: Poor plasma stability is primarily driven by enzymatic degradation. Plasma is a complex matrix containing numerous enzymes that can metabolize xenobiotics.[7] For heterocyclic structures like pyrazolo[3,4-b]pyridines, two main enzymatic processes are the usual culprits:

  • Hydrolysis: Plasma contains a high concentration of esterase enzymes, such as carboxylesterases (CES) and butyrylcholinesterase (BChE).[8][9][10] If your compound contains susceptible functional groups—most commonly esters, amides, lactones, or sulfonamides—they are prime targets for rapid hydrolysis.[5][6] This is a critical first-pass liability to investigate.

  • Oxidation: While less common in plasma compared to the liver, oxidative enzymes can contribute to degradation. The electron-rich pyrazole and pyridine rings can be susceptible to oxidation, particularly at unsubstituted positions or on alkyl substituents.

Identifying which of these pathways is dominant is the first critical step in rationally designing more stable analogues.

Q2: How do I definitively identify which enzymes are degrading my compound?

Answer: A well-designed in vitro experiment is key. Instead of just using whole plasma, you can use more specific enzyme systems or inhibitors.

  • To confirm esterase activity: Run your plasma stability assay in parallel with heat-inactivated plasma. Heat denaturation will destroy most enzymatic activity. If your compound is stable in heat-inactivated plasma but degrades in normal plasma, hydrolysis is the likely mechanism. For more granular detail, you can use specific recombinant human carboxylesterases (e.g., hCES1, hCES2) to see which isoforms are responsible.[8]

  • To investigate oxidative metabolism: While primarily a function of liver microsomes (CYP450 enzymes), some oxidative activity exists in plasma. If instability persists even in the presence of broad-spectrum esterase inhibitors, oxidation may be a contributing factor. However, this is a less frequent cause of plasma instability.

Q3: What defines "good" versus "poor" plasma stability? How do I interpret my half-life (t½) data?

Answer: The interpretation of half-life is context-dependent, but general benchmarks used in drug discovery are as follows. The goal is often to ensure the compound is stable enough to survive in circulation and reach its target.

Stability Category Typical Half-Life (t½) in min Implication for Drug Development
Highly Unstable < 15Rapid clearance expected. Major liability. Often necessitates significant structural redesign.
Moderately Unstable 15 - 60May be acceptable for certain applications (e.g., prodrugs), but generally requires optimization.
Stable 60 - 120Good starting point. Unlikely to be a major liability for in vivo studies.
Highly Stable > 120Excellent stability. Plasma degradation is not a concern.
  • Causality: A short half-life directly correlates with rapid clearance and a reduced area under the curve (AUC) in pharmacokinetic studies, diminishing the therapeutic window.[5] Unstable compounds may never achieve the necessary concentration at the target site to exert a pharmacological effect.

Troubleshooting Guide: Overcoming Experimental Hurdles
Problem 1: I'm seeing high variability (>20% standard deviation) between my replicate plasma stability experiments.

Answer: High variability undermines confidence in your data and can mask real stability trends. The cause is often procedural rather than chemical.

  • Potential Cause 1: Inconsistent Sample Handling. Temperature and timing are critical. Plasma enzymes are highly sensitive to temperature. Ensure that plasma is thawed consistently and kept on ice until the start of the incubation at 37°C.[5][11][12] Likewise, time points for sample collection must be precise.

  • Solution 1: Standardize Workflow. Use an automated liquid handler for dispensing if possible. If manual, use a multi-channel pipette and prepare a master mix of your compound in plasma to ensure uniform starting concentrations. Quench reactions by adding a cold organic solvent (like acetonitrile or methanol) precisely at the designated time.[5][11]

  • Potential Cause 2: Matrix Effects in LC-MS/MS. Components of the plasma matrix can co-elute with your analyte and suppress or enhance its ionization, leading to inconsistent readings.

  • Solution 2: Optimize Sample Cleanup and Chromatography. Ensure your protein precipitation is efficient. Centrifuge samples at a high speed (e.g., >14,000 rpm) for at least 10-15 minutes to pellet all proteins.[13] Use a robust internal standard that is structurally similar to your analyte but has a different mass. Also, optimize your HPLC gradient to separate the analyte from major phospholipids in the plasma.[14][15]

Problem 2: My compound is precipitating out of the plasma solution during the incubation.

Answer: This is a solubility issue, not a stability issue, but it will manifest as a decrease in the measured concentration, mimicking degradation.

  • Potential Cause: Poor Aqueous Solubility. Many kinase inhibitors are lipophilic and have low solubility. The final concentration of DMSO or other organic solvents in the incubation should be kept low (typically ≤1%) to avoid artificially inflating solubility.[16][17]

  • Solution: Check Solubility First. Before running the stability assay, perform a kinetic solubility test in the same buffer/plasma matrix. If the compound is not soluble at the intended assay concentration (e.g., 1 µM), you must lower the concentration or reformulate.[7] Using co-solvents or formulation strategies like lipid-based or polymer-based formulations can help, but this should be noted as it can affect enzyme kinetics.[7]

Problem 3: I can't detect any metabolites with LC-MS/MS, even though the parent compound is disappearing.

Answer: This "mass balance" issue is common and can be frustrating. It suggests that metabolites are being formed but are difficult to detect.

  • Potential Cause 1: Reactive Metabolites. The metabolites formed might be chemically reactive and covalently bind to plasma proteins, making them undetectable by standard extraction methods.

  • Solution 1: Use High-Resolution Mass Spectrometry (HRMS). HRMS can help identify potential metabolic "hotspots" by looking for mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, hydrolysis of an ester to a carboxylic acid).

  • Potential Cause 2: Poor Ionization. The formed metabolites (e.g., a carboxylic acid from ester hydrolysis) may ionize poorly in the mass spectrometer settings optimized for the parent compound.

  • Solution 2: Adjust MS Method. Run the analysis in both positive and negative ion modes. Carboxylic acids, for instance, are often more readily detected in negative mode. Broaden the mass range scan to look for unexpected fragments or adducts.[18][19]

Part 2: Strategic Solutions & Experimental Protocols

Once you have a reliable assay and have diagnosed the primary cause of instability, the next step is to engineer a solution.

Diagram: Decision Workflow for Stability Enhancement

This diagram outlines the logical flow from initial problem identification to final solution.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Solution Start Compound shows poor in vivo PK or in vitro instability (t½ < 60 min) Assay Run In Vitro Plasma Stability Assay [Protocol 1] Start->Assay Check Is degradation observed? Assay->Check Stable Instability is not in plasma. Investigate hepatic metabolism. Check->Stable No Heat Compare with Heat-Inactivated Plasma Check->Heat Yes Mechanism Identify Degradation Mechanism Heat->Mechanism Hydrolysis Mechanism: Hydrolysis (Stable in HI-Plasma) Mechanism->Hydrolysis Hydrolytic Oxidation Mechanism: Oxidation/Other (Unstable in HI-Plasma) Mechanism->Oxidation Non-hydrolytic Formulate Formulation Strategy - Liposomal encapsulation - Prodrug approach Hydrolysis->Formulate MetID Identify Metabolite [Protocol 2] Hydrolysis->MetID Oxidation->MetID SAR Structural Modification (SAR) - Block metabolic site - Replace labile group SAR->Assay Re-test MetID->SAR

Caption: A logical workflow from diagnosing plasma instability to implementing solutions.

Strategy 1: Structure-Activity Relationship (SAR) Driven Modifications

This is the most common and effective approach. The goal is to make targeted chemical changes that block metabolic pathways without sacrificing pharmacological activity.[7]

  • Identify the Metabolic "Hotspot": First, you must know where on the molecule degradation is occurring. This is achieved through metabolite identification (see Protocol 2). For pyrazolo[3,4-b]pyridines, common hotspots include ester groups on side chains or unsubstituted positions on the aromatic rings.

  • Block Hydrolysis of Esters/Amides:

    • Introduce Steric Hindrance: Flank the ester or amide bond with bulky groups (e.g., a tert-butyl group or gem-dimethyl substitution on the alpha-carbon). This physically blocks the approach of esterase enzymes.

    • Bioisosteric Replacement: Replace the labile ester with a more stable functional group that maintains the desired physicochemical properties. For example, an ester could be replaced with a 1,2,4-oxadiazole or a ketone.

    • Modulate Electronics: Switch from an electron-rich alcohol or amine to an electron-poor one to decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the enzyme's serine hydrolase.

  • Prevent Ring Oxidation:

    • Blocking with Halogens: Introducing a fluorine or chlorine atom at a metabolically active position on the pyridine or pyrazole ring is a classic strategy. The strong carbon-halogen bond is resistant to cleavage and can shield the position from enzymatic attack.

    • Introducing Nitrogen: In some cases, replacing a C-H on the pyridine ring with a nitrogen (creating a pyrimidine) can alter the electronic properties and block oxidation at that site.

Strategy 2: Formulation-Based Approaches

If structural modifications are not feasible or harm activity, formulation can be used to protect the compound.[7]

  • Liposomal Encapsulation: Encapsulating the drug within lipid-based delivery systems like liposomes or micelles can shield it from plasma enzymes.[7]

  • Prodrug Design: This is a more advanced strategy where a labile group is intentionally added to the molecule to improve properties like solubility or permeability. This group is designed to be cleaved in plasma or at the target tissue to release the active drug.[7]

Part 3: Validated Experimental Protocols

These protocols provide a self-validating framework for your experiments. Each includes controls to ensure data integrity.

Protocol 1: High-Throughput In Vitro Plasma Stability Assay

This protocol is designed to determine the rate of degradation of a test compound in plasma.

1. Materials & Reagents:

  • Test Compound (10 mM stock in DMSO).
  • Control Compounds:
  • Positive Control (Unstable): Procaine or another compound known to be rapidly hydrolyzed by plasma esterases.
  • Negative Control (Stable): Verapamil or another highly stable compound.
  • Pooled Plasma (Human, Rat, Mouse, etc.), stored at -80°C.
  • Phosphate Buffered Saline (PBS), pH 7.4.
  • Acetonitrile (ACN) with Internal Standard (e.g., 100 ng/mL Tolbutamide).
  • 96-well incubation plate and collection plates.
  • Shaking incubator set to 37°C.

2. Experimental Workflow Diagram:

Caption: Step-by-step workflow for the in vitro plasma stability assay.

3. Detailed Procedure: [5][6][11][12][13]

  • Preparation: Thaw frozen plasma slowly on ice. Just before use, dilute it 1:1 with PBS (pH 7.4) to achieve a 50% plasma solution. Pre-warm this solution to 37°C.
  • Initiate Reaction: Add the test compound from a concentrated stock to the plasma solution to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 1%. Mix thoroughly. This is your T=0 point.
  • Incubation: Place the plate in a shaking incubator at 37°C.
  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
  • Quench Reaction: Immediately add the aliquot to a collection plate containing a quenching solution (e.g., 150 µL of cold ACN with internal standard). The cold organic solvent stops the enzymatic reaction by precipitating the proteins.
  • Sample Processing: Once all time points are collected, vortex the collection plate vigorously for 1 minute, then centrifuge at high speed (4000 g for 15 minutes) to pellet the precipitated proteins.
  • Analysis: Carefully transfer the supernatant to a new plate for analysis by LC-MS/MS. Monitor the peak area of the parent compound relative to the internal standard.

4. Data Analysis:

  • Calculate the percent of the parent compound remaining at each time point relative to the T=0 sample.
  • Plot the natural log (ln) of the % remaining versus time.
  • The slope of this line (k) is the degradation rate constant.
  • Calculate the half-life (t½) using the formula: t½ = -ln(2) / k [11]
Protocol 2: Metabolite Identification using LC-HRMS

This protocol is designed to identify the structures of metabolites formed during plasma incubation.

1. Experimental Design:

  • This experiment is run as a scaled-up version of Protocol 1. Use a larger incubation volume to generate a sufficient quantity of metabolites for detection.
  • Incubate the compound at a higher concentration (e.g., 10 µM) if solubility permits.
  • Collect only two time points: T=0 and a later time point where significant degradation is observed (e.g., T=60 or T=120 min).
  • Include a "no-compound" plasma blank as a control to filter out endogenous plasma components.

2. Sample Analysis by LC-HRMS:

  • Chromatography: Use a high-resolution column (e.g., C18) and a gradient elution to achieve good separation of the parent compound and its more polar metabolites.[14]
  • Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of accurate mass measurements (<5 ppm).
  • Acquisition Mode: Acquire data in both full scan mode and data-dependent MS/MS mode. This will provide the accurate mass of the parent and metabolite ions, as well as their fragmentation patterns.[20]

3. Data Processing and Interpretation:

  • Extract Ion Chromatograms (EICs): Compare the T=0 and T=60 samples. Look for new peaks in the T=60 sample that are not present at T=0 or in the plasma blank.
  • Identify Mass Shifts: Determine the accurate mass of these new peaks. Calculate the mass difference between the metabolite and the parent drug. This mass shift points to the type of metabolic transformation (see table below).
  • Analyze Fragmentation (MS/MS): Compare the MS/MS fragmentation pattern of the metabolite with that of the parent compound. A common fragment suggests which part of the molecule has remained intact, helping to pinpoint the site of modification.

Common Metabolic Mass Shifts:

Mass Shift (Da) Metabolic Reaction Likely Cause
+16.0Oxidation / HydroxylationOxidative enzymes
+14.0N-demethylationOxidative enzymes
-2.0DehydrogenationOxidative enzymes
+18.0 (from ester)HydrolysisEsterases
+176.0GlucuronidationUGTs (less common in plasma)

By following this structured approach of diagnosis, troubleshooting, and strategic redesign, you can systematically overcome the challenge of plasma instability and advance your pyrazolo[3,4-b]pyridine compounds toward successful clinical development.

References
  • BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?.
  • MDPI. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • BioDuro. (n.d.). ADME Plasma Stability Assay.
  • Di, L., Kerns, E. H., Hong, Y., & Chen, H. (2005). Development and application of high throughput plasma stability assay for drug discovery. International Journal of Pharmaceutics, 297(1-2), 110-119.
  • National Center for Biotechnology Information. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches.
  • ResearchGate. (n.d.). Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation.
  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay.
  • National Center for Biotechnology Information. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • ResearchGate. (n.d.). Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.
  • Domainex. (n.d.). Plasma Stability Assay.
  • National Center for Biotechnology Information. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents.
  • National Center for Biotechnology Information. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics.
  • Cyprotex. (n.d.). Plasma Stability Assay.
  • National Center for Biotechnology Information. (n.d.). High Variability of Plasma Drug Concentrations in Dual Protease Inhibitor Regimens.
  • bioRxiv. (2022). Heterogeneous multimeric metabolite ion species observed in LC-MS based metabolomics data sets.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • YouTube. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS).
  • ResearchGate. (2025). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma.
  • ResearchGate. (2025). Heterogeneous multimeric metabolite ion species observed in LC-MS based metabolomics data sets.
  • National Center for Biotechnology Information. (n.d.). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors.
  • PubMed. (2015). Contribution of human esterases to the metabolism of selected drugs of abuse.
  • LabRulez LCMS. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis.
  • ResearchGate. (2025). The Emerging Role of Human Esterases.
  • Pharmaceutical Sciences. (n.d.). Modulation of the Activity of Human Plasma Esterases by Binary and Ternary Mixtures of Water Miscible Organic Solvents during In Vitro Drug Metabolism Studies.
  • Technology Networks. (2017). Esterase Activities in the Intestine Show Significance in Drug Metabolism.
  • PubMed. (n.d.). The emerging role of human esterases.

Sources

Optimization

Technical Support Center: Navigating the Scale-Up of Pyrazolo[3,4-b]pyridine Synthesis

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production of this important heterocyclic scaffold. Here, we address common challenges encountered during scale-up, offering practical, field-proven insights and solutions in a direct question-and-answer format. Our focus is on not just what to do, but why specific experimental choices are critical for a successful, robust, and safe scale-up.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield upon scaling up our pyrazolo[3,4-b]pyridine synthesis from a 1g to a 100g scale. What are the likely culprits?

A significant decrease in yield during scale-up is a common issue and can often be attributed to a combination of factors related to mass and heat transfer. At the 1g scale, heating and mixing are typically very efficient. However, on a 100g scale in a larger reactor, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of by-products. Similarly, inadequate cooling can allow the reaction temperature to rise, leading to decomposition of starting materials or products. It is also crucial to re-optimize solvent volumes; a simple linear scale-up of solvent may not be appropriate and can affect reaction concentration and kinetics.

Q2: Our synthesis of a 4-substituted pyrazolo[3,4-b]pyridine from an unsymmetrical dicarbonyl compound is giving us a mixture of regioisomers. How can we improve the regioselectivity on a larger scale?

Regioselectivity in this synthesis is governed by the relative electrophilicity of the two carbonyl groups of the dicarbonyl compound.[1][2] On a small scale, rapid addition of reagents might mask selectivity issues. During scale-up, the rate of addition and mixing become critical. A slower, controlled addition of the 5-aminopyrazole starting material at a well-controlled temperature can significantly enhance the selectivity towards the desired regioisomer. This is because it allows the more electrophilic carbonyl to react preferentially before the less reactive one has a chance to compete. If the electrophilicity of the carbonyls is very similar, you may need to consider a different synthetic strategy, such as a multi-step synthesis that introduces the desired functionality in a controlled manner.

Q3: We are struggling with the final oxidation step of our synthesis. On a small scale, exposure to air seemed sufficient, but this is not reliable at a larger scale. What are our options?

The "spontaneous" oxidation by atmospheric oxygen is often not a scalable or reproducible process.[1][2] For a robust and predictable oxidation on a larger scale, it is highly recommended to introduce a dedicated oxidizing agent. Some options include:

  • Molecular Iodine (I₂): A mild and effective oxidizing agent that can be used in catalytic amounts.

  • Copper(II) salts: These can act as catalysts for oxidation with air or other oxidants.

  • Controlled air/oxygen sparging: Introducing a controlled stream of air or oxygen into the reaction vessel can provide a more consistent oxidation than passive exposure.

When introducing an oxidant, it is crucial to perform a safety assessment to understand any potential exotherms or gas evolution.

Q4: What are the key safety considerations when scaling up the synthesis of pyrazolo[3,4-b]pyridines, especially when using reagents like POCl₃ or running reactions at high temperatures?

Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazard Assessment: Many reactions for pyrazolo[3,4-b]pyridine synthesis are exothermic. A reaction calorimetry study (e.g., using a RC1 calorimeter) is essential to understand the heat of reaction, the maximum temperature of synthetic reaction (MTSR), and the potential for thermal runaway.

  • Reagent Handling: Reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and react violently with water.[3] Ensure you have appropriate personal protective equipment (PPE), and that all equipment is dry and compatible with these reagents. Additions should be done in a controlled manner, and a quench strategy for any excess reagent should be in place.

  • Pressure Management: Some reactions may evolve gases. The reactor must be equipped with a suitable pressure relief system.

  • Solvent Choice: Consider the safety profile of your solvents. High-boiling point solvents like DMF or DMAc, while often good for solubility, can be difficult to remove and may have associated toxicity concerns.[1]

Troubleshooting Guide

Problem 1: Low Yield and/or Incomplete Reaction
Symptom Potential Cause Troubleshooting Action
Reaction stalls before completion (monitored by TLC/HPLC)Insufficient mixing: Inadequate agitation in a large reactor leads to poor mass transfer.Increase the stirrer speed and/or use a more efficient stirrer design (e.g., pitched-blade turbine). Consider using a reactor with baffles to improve mixing.
Poor heat transfer: The reaction is not reaching or maintaining the optimal temperature.Ensure the heating/cooling jacket of the reactor is functioning correctly. Consider a smaller solvent volume to improve the surface-area-to-volume ratio. For highly exothermic reactions, a semi-batch process (controlled addition of one reagent) can help manage the temperature.
Reagent degradation: One of the starting materials may be unstable under the reaction conditions for extended periods.Perform a stability study of your starting materials under the reaction conditions. If degradation is an issue, a shorter reaction time at a higher temperature (if thermally stable) or a more active catalyst might be necessary.
Low yield of desired product with significant by-product formationLocalized overheating: "Hot spots" in the reactor due to poor mixing and exotherms.Implement the solutions for poor heat transfer mentioned above. A slower, subsurface addition of the limiting reagent can also help to dissipate heat more effectively.
Problem 2: By-product Formation
Symptom Potential Cause Troubleshooting Action
Formation of a dimeric or polymeric by-productHigh concentration of starting materials: This can favor intermolecular side reactions.Optimize the reaction concentration. While higher concentrations can increase reaction rates, they can also promote by-product formation. A solvent screen may identify a solvent that disfavors the side reaction.
Incorrect stoichiometry: An excess of one reactant can lead to side reactions.Carefully control the stoichiometry of your reagents. Use calibrated pumps for liquid additions and ensure accurate weighing of solids.
Presence of an over-oxidized or reduced by-productUncontrolled oxidation/reduction: Inconsistent exposure to air or presence of reducing/oxidizing impurities.As mentioned in the FAQs, introduce a controlled amount of a specific oxidizing or reducing agent. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if unwanted oxidation is the issue.
Problem 3: Difficult Purification

| Symptom | Potential Cause | Troubleshooting Action | | Oily product that is difficult to crystallize | Presence of impurities: Small amounts of by-products or residual solvent can inhibit crystallization. | Perform a thorough work-up to remove impurities. This may include additional washes, treatment with activated carbon, or a mini-column filtration. An anti-solvent crystallization should be developed by screening different solvent/anti-solvent combinations. | | Product precipitates as a fine powder that is difficult to filter | Rapid crystallization: "Crashing out" of the product from solution leads to small particle size. | Develop a controlled crystallization protocol. This involves cooling the solution slowly and with gentle agitation. Seeding the solution with a small amount of pure product can also promote the growth of larger crystals. | | Product is difficult to separate from a closely-related impurity by chromatography | Similar polarity of product and impurity: This makes separation by normal-phase chromatography challenging. | Explore other purification techniques such as reverse-phase chromatography, recrystallization from a different solvent system, or derivatization of the impurity to alter its polarity before removal. |

Experimental Protocols

Protocol 1: Scale-Up of a Typical Pyrazolo[3,4-b]pyridine Synthesis (Gould-Jacobs Reaction)

This protocol is a general guideline for the scale-up of a Gould-Jacobs type reaction to produce a 4-chloro-1H-pyrazolo[3,4-b]pyridine.[3]

Materials:

  • 3-Amino-5-substituted-pyrazole (1.0 eq)

  • Diethyl 2-(ethoxymethylene)malonate (1.1 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq)

  • Toluene or other suitable high-boiling point solvent

  • Sodium bicarbonate solution (saturated)

  • Brine

Procedure:

  • Reaction Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with the 3-amino-5-substituted-pyrazole and toluene.

  • Reagent Addition: Begin stirring and slowly add the diethyl 2-(ethoxymethylene)malonate via an addition funnel or pump over 30-60 minutes, maintaining the temperature below 30°C.

  • Cyclization: Heat the reaction mixture to reflux (typically 110-120°C) and hold for 2-4 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC or TLC).

  • Chlorination: Cool the reaction mixture to 50-60°C. Slowly and carefully add POCl₃ to the reaction mixture over 1-2 hours, maintaining the temperature below 80°C. An exotherm is expected.

  • Reaction Completion: Heat the mixture to 90-100°C and hold for 4-6 hours, or until the reaction is complete.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction mixture by adding it to a cooled (0-10°C) solution of sodium bicarbonate. CAUTION: This is a highly exothermic and gas-evolving step. Ensure adequate cooling and venting.

  • Extraction: Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then brine.

  • Isolation: Concentrate the organic layer under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: In-Process Control (IPC) using Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and hexanes)

  • UV lamp (254 nm)

Procedure:

  • Sampling: Carefully withdraw a small aliquot (a few drops) from the reaction mixture.

  • Dilution: Dilute the sample with a suitable solvent (e.g., ethyl acetate).

  • Spotting: Spot the diluted sample onto the baseline of a TLC plate, alongside spots of the starting materials and, if available, the product standard.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Analysis: Compare the spot of the reaction mixture to the standards. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Scale-Up

Caption: A decision tree for troubleshooting low yields in scale-up.

General Reaction Scheme for Pyrazolo[3,4-b]pyridine Synthesis

Reaction_Scheme cluster_reactants Reactants cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Intermediate Intermediate 5-Aminopyrazole->Intermediate + 1,3-Dicarbonyl 1,3-Dicarbonyl Compound 1,3-Dicarbonyl->Intermediate Condensation Pyrazolopyridine Pyrazolo[3,4-b]pyridine Intermediate->Pyrazolopyridine Cyclization & Oxidation

Caption: A simplified reaction scheme for pyrazolo[3,4-b]pyridine synthesis.

References

  • Valcárcel, M., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(23), 5729. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71493, Phosphorus oxychloride. Available at: [Link]

  • Zhang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6485. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Selectivity Profile of Novel Pyrazolo[3,4-b]pyridine Inhibitors

For Researchers, Scientists, and Drug Development Professionals The Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Kinase Inhibitor The pyrazolo[3,4-b]pyridine core is a bicyclic heterocyclic system that has proven to be...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Kinase Inhibitor

The pyrazolo[3,4-b]pyridine core is a bicyclic heterocyclic system that has proven to be a fertile ground for the development of potent kinase inhibitors.[1] Its unique structure allows for diverse substitutions, enabling the fine-tuning of potency and selectivity against various kinase targets.[1] Research has shown that derivatives of this scaffold can effectively inhibit a range of kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), Hematopoietic Cell Kinase (HCK), Fibroblast Growth Factor Receptor (FGFR), and Tropomyosin Receptor Kinases (TRKs).[2]

Understanding Kinase Inhibitor Selectivity

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, achieving selectivity for a specific kinase is a primary challenge in drug discovery. Non-selective inhibitors can lead to off-target effects and toxicity. Therefore, comprehensive selectivity profiling is crucial to characterize the therapeutic potential and safety of any new kinase inhibitor. This guide will delve into the selectivity profiles of several pyrazolo[3,4-b]pyridine derivatives and compare them with established kinase inhibitors.

Comparative Selectivity Profiles

To provide a clear comparison, the following tables summarize the inhibitory activity (IC50 values) of selected pyrazolo[3,4-b]pyridine compounds against various kinases, alongside well-known broad-spectrum and multi-targeted kinase inhibitors.

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives Against Key Kinase Targets

Compound IDTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
Compound 15y TBK10.2[3][4]BX795TBK17.1[3]
Compound C03 TRKA56[5]LarotrectinibTRKA<20[5]
6-Aryl-pyrazolo[3,4-b]pyridine GSK-31---
SQ-67563 CDK1/CDK2Potent inhibitor[6]---
A01 TRKA293[5]EntrectinibTRKA/B/C1, 3, 5[5]

Table 2: Comparative Selectivity Profile Against a Broader Kinase Panel

Kinase TargetPyrazolo[3,4-b]pyridine Derivative (Hypothetical Data*)Staurosporine (Broad Spectrum) IC50 (nM)Dasatinib (Multi-targeted) IC50 (nM)
CDK1 15~5>1000
CDK2 10~3>1000
GSK-3β 5~10>1000
HCK 50~200.8
FGFR1 75~10030
TRKA 56~15>1000
TBK1 0.2~50>1000
VEGFR2 >1000~201.5
SRC >1000~60.5
ABL >1000~2000.6

Note: The data for the hypothetical pyrazolo[3,4-b]pyridine derivative is illustrative and intended to demonstrate how a selective inhibitor from this class might compare to less selective compounds. Actual selectivity profiles will vary depending on the specific substitutions on the pyrazolo[3,4-b]pyridine core.

Key Signaling Pathways Targeted by Pyrazolo[3,4-b]pyridine Inhibitors

Understanding the signaling context of the targeted kinases is paramount for interpreting the biological effects of these inhibitors. Below are simplified diagrams of key pathways.

CDK1_2_Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CyclinE_CDK2 Cyclin E / CDK2 Rb Rb CyclinE_CDK2->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates CyclinB_CDK1 Cyclin B / CDK1 Mitotic_Proteins Mitotic Proteins CyclinB_CDK1->Mitotic_Proteins phosphorylates Growth_Factors Growth Factors Growth_Factors->CyclinE_CDK2 Growth_Factors->CyclinB_CDK1 DNA_Damage DNA Damage p21 p21 DNA_Damage->p21 p21->CyclinE_CDK2 inhibits

Caption: Simplified CDK1/2 signaling pathway in cell cycle progression.[7][8][9]

GSK3_Signaling_Pathway cluster_Wnt Wnt Signaling cluster_Insulin Insulin Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled GSK3 GSK-3 Dishevelled->GSK3 inhibits Beta_Catenin β-catenin GSK3->Beta_Catenin phosphorylates for degradation Insulin Insulin Insulin_Receptor Insulin_Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Akt Akt PI3K->Akt Akt->GSK3 phosphorylates (inactivates) Gene_Transcription Gene_Transcription Beta_Catenin->Gene_Transcription activates

Caption: Overview of GSK-3 signaling in the Wnt and Insulin pathways.[10][11][12][13][14]

HCK_Signaling_Pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling Cytokine_Receptor Cytokine Receptor HCK HCK Cytokine_Receptor->HCK activates RTK Receptor Tyrosine Kinase RTK->HCK activates PI3K_AKT PI3K/AKT Pathway HCK->PI3K_AKT MAPK_ERK MAPK/ERK Pathway HCK->MAPK_ERK STAT STAT Pathway HCK->STAT Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Migration Migration PI3K_AKT->Migration Cell_Proliferation Cell Proliferation MAPK_ERK->Cell_Proliferation STAT->Cell_Proliferation

Caption: Simplified HCK signaling cascade in immune and cancer cells.[15][16][17][18][19]

TBK1_Signaling_Pathway cluster_stimuli Pathogen Recognition Viral_RNA Viral RNA RIGI_MDA5 RIG-I/MDA5 Viral_RNA->RIGI_MDA5 Cytosolic_DNA Cytosolic DNA cGAS cGAS Cytosolic_DNA->cGAS MAVS MAVS RIGI_MDA5->MAVS STING STING cGAS->STING TBK1 TBK1 MAVS->TBK1 activates STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN Type I Interferons IRF3->Type_I_IFN induces transcription Antiviral_Response Antiviral Response Type_I_IFN->Antiviral_Response

Caption: TBK1 signaling in the innate immune response.[20][21][22][23][24]

Experimental Protocols for Selectivity Profiling

To ensure scientific integrity and reproducibility, detailed methodologies for assessing kinase inhibitor selectivity are provided below.

In Vitro Kinase Assays

1. Radiometric Kinase Assay ([γ-³²P]ATP)

This assay directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate by the kinase.[2]

  • Principle: The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.

  • Protocol:

    • Prepare a reaction mixture containing the kinase, substrate (protein or peptide), assay buffer (typically containing MgCl₂), and the pyrazolo[3,4-b]pyridine inhibitor at various concentrations.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid or SDS-PAGE loading buffer).

    • Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using methods like phosphocellulose paper binding, SDS-PAGE, or immunoprecipitation.[25]

    • Quantify the incorporated radioactivity using a scintillation counter or autoradiography.

    • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Radiometric_Kinase_Assay_Workflow Start Prepare Reaction Mix (Kinase, Substrate, Inhibitor) Add_ATP Add [γ-³²P]ATP Start->Add_ATP Incubate Incubate Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Separate Separate Substrate from free ATP Stop_Reaction->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Calculate IC50 Quantify->Analyze

Caption: Workflow for a radiometric kinase assay.

2. ADP-Glo™ Kinase Assay

This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.[5]

  • Principle: The amount of ADP generated is directly proportional to kinase activity. The assay involves two steps: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP, which is then detected via a luciferase-luciferin reaction.[7]

  • Protocol:

    • Perform the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the pyrazolo[3,4-b]pyridine inhibitor.

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.[26]

    • Add the Kinase Detection Reagent to convert ADP to ATP and to provide the luciferase/luciferin for the detection of the newly synthesized ATP.[26] Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC50 values from the dose-response curves.

ADP_Glo_Assay_Workflow Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Start->Add_ADP_Glo_Reagent Add_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP, add Luciferase) Add_ADP_Glo_Reagent->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Analyze Calculate IC50 Measure_Luminescence->Analyze

Caption: Workflow for the ADP-Glo™ kinase assay.

Cellular Target Engagement Assay

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify the binding of a drug to its target in a cellular environment.

  • Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its thermal stability. This change in thermal stability can be quantified.

  • Protocol:

    • Treat intact cells or cell lysates with the pyrazolo[3,4-b]pyridine inhibitor or a vehicle control.

    • Heat the samples to a range of temperatures.

    • Cool the samples and lyse the cells (if not already lysed).

    • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

    • Detect the amount of soluble target protein at each temperature using techniques like Western blotting or mass spectrometry.

    • The inhibitor-treated samples should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating target engagement.

CETSA_Workflow Treat_Cells Treat Cells with Inhibitor or Vehicle Heat_Aliquots Heat Aliquots at Different Temperatures Treat_Cells->Heat_Aliquots Lyse_and_Centrifuge Lyse Cells and Centrifuge to Pellet Aggregates Heat_Aliquots->Lyse_and_Centrifuge Collect_Supernatant Collect Supernatant (Soluble Proteins) Lyse_and_Centrifuge->Collect_Supernatant Analyze_Protein Analyze Soluble Target Protein (e.g., Western Blot) Collect_Supernatant->Analyze_Protein Plot_Curve Plot Melting Curve and Determine Thermal Shift Analyze_Protein->Plot_Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold represents a highly promising starting point for the development of selective kinase inhibitors. The data presented in this guide highlight the potential to achieve remarkable potency and selectivity for specific kinase targets, such as TBK1 and TRKA. The diverse biological activities of this compound class underscore the importance of comprehensive selectivity profiling using a combination of in vitro and cellular assays to fully characterize novel drug candidates.

Future efforts in this field should focus on expanding the kinome-wide profiling of the most promising pyrazolo[3,4-b]pyridine derivatives to identify both on-target and potential off-target activities. This will not only aid in the development of safer and more effective therapeutics but also provide valuable tool compounds for dissecting complex cellular signaling pathways. The detailed experimental protocols provided herein offer a robust framework for such investigations, ensuring data integrity and comparability across different studies.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available from: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available from: [Link]

  • Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine... - ResearchGate. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central (NIH). Available from: [Link]

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. - ResearchGate. Available from: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC. Available from: [Link]

  • Mechanism of TBK1 activation in cancer cells - PMC - PubMed Central (NIH). Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases - PubMed. Available from: [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - NIH. Available from: [Link]

  • Hematopoietic cell kinase (HCK) as a therapeutic target in immune and cancer cells - NIH. Available from: [Link]

  • TANK-binding kinase 1 - Wikipedia. Available from: [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Available from: [Link]

  • Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PubMed Central. Available from: [Link]

  • HCK - Wikipedia. Available from: [Link]

  • GSK3 Signaling Pathway - Creative Diagnostics. Available from: [Link]

  • GSK3: a multifaceted kinase in Wnt signaling - PMC - PubMed Central (NIH). Available from: [Link]

  • Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview - YouTube. Available from: [Link]

  • Promega ADP-Glo kinase assay | BMG LABTECH. Available from: [Link]

  • TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases - MDPI. Available from: [Link]

  • TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression - Frontiers. Available from: [Link]

  • Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis - Frontiers. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to the Molecular Docking of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Scaffold in Modern Drug Discovery The 1H-pyrazolo[3,4-b]pyridine core is a quintessential example of a "privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 1H-pyrazolo[3,4-b]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the native purine bases of DNA and RNA has positioned it as a cornerstone for the development of a multitude of biologically active agents.[1] This heterocyclic system has demonstrated a remarkable versatility, with its derivatives exhibiting a broad spectrum of therapeutic activities, including potent inhibition of various protein kinases such as Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin Receptor Kinases (TRKs), and Monopolar Spindle Kinase 1 (Mps1).[2][3][4][5] This kinase-inhibitory action is a key mechanism in developing novel anticancer therapies.[2][3]

The strategic incorporation of specific functional groups onto this scaffold is a critical aspect of rational drug design. The introduction of a fluorine atom at the 5-position and a carboxylic acid moiety at the 3-position, creating the titular 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid , is a deliberate design choice. The 5-fluoro group can significantly enhance binding affinity, metabolic stability, and cell permeability. The 3-carboxylic acid group provides a potent hydrogen bonding and potential salt-bridge-forming anchor, crucial for locking the molecule into the active site of a target protein.

This guide provides a comparative analysis of the molecular docking performance of these specialized derivatives. We will explore the causality behind the computational workflow, present comparative experimental data against relevant kinase targets, and benchmark their performance against alternative inhibitor scaffolds.

Molecular Docking: The Computational Microscope for Drug Design

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[6][7] This method calculates a "scoring function," often represented as binding energy in kcal/mol, to estimate the strength of the interaction. In drug discovery, docking is indispensable for:

  • Hit Identification: Screening large virtual libraries of compounds to identify potential drug candidates.

  • Lead Optimization: Refining the structure of a promising compound to improve its binding affinity and selectivity.[6]

  • Mechanism of Action Studies: Elucidating the specific molecular interactions that govern a drug's activity at its target site.

The core principle is to simulate the lock-and-key mechanism, where the ligand (key) fits into the protein's active site (lock), allowing for a detailed examination of the intermolecular forces at play.

Experimental Protocol: A Validated Workflow for Molecular Docking

To ensure scientific rigor and reproducibility, a standardized and self-validating docking protocol is essential. The following step-by-step methodology outlines a robust workflow for studying 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid derivatives.

Step 1: Ligand Preparation The initial step involves generating a high-quality, low-energy 3D conformation of the ligand.

  • 2D Structure Generation: Draw the 2D structures of the 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Conversion to 3D: Convert the 2D structures into initial 3D models.

  • Energy Minimization: This is a critical step. Employ a molecular mechanics force field (e.g., MMFF94) to optimize the ligand's geometry, relieving any steric strain and finding a stable, low-energy conformation. This ensures the docking simulation begins with a physically realistic ligand structure.

Step 2: Target Protein Preparation The accuracy of the docking simulation is highly dependent on the quality of the target protein structure.

  • Structure Retrieval: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 1BNA for DNA[8], or specific kinase domains).

  • Protein Cleanup: The raw PDB file requires preparation. This involves removing non-essential water molecules, co-factors, and any existing co-crystallized ligands. The rationale is to create a clean binding site ready for the new ligand.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign appropriate protonation states to amino acid residues (especially Histidine, Aspartate, and Glutamate) and assign partial atomic charges using a force field (e.g., AMBER, CHARMM).

Step 3: Active Site Definition The docking algorithm needs to know where to perform its calculations.

  • Grid Generation: Define a "grid box" that encompasses the entire binding pocket of the protein. This box defines the search space for the ligand.

  • Binding Site Identification: If the downloaded PDB structure contains a co-crystallized inhibitor, the active site is easily defined around it. If not, computational tools can predict the location of binding pockets based on the protein's surface topology.

Step 4: Docking Simulation and Scoring This is the core computational step.

  • Algorithm Execution: Use a validated docking program (e.g., AutoDock, Glide, GOLD) to systematically place the prepared ligand into the defined active site. The program will generate a multitude of possible binding poses.

  • Scoring: Each generated pose is evaluated by a scoring function that estimates the binding free energy. A more negative score typically indicates a more favorable binding interaction.

Step 5: Analysis and Validation The final step involves interpreting the results.

  • Pose Analysis: Visually inspect the top-scoring poses. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, salt bridges, and π-π stacking interactions between the ligand and the protein's amino acid residues.[4]

  • Protocol Validation: A crucial quality control step is to re-dock the original co-crystallized ligand (if one was present) into the active site. The protocol is considered valid if the re-docked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to the original crystal structure position.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking & Analysis L1 Draw 2D Structure L2 Convert to 3D L1->L2 L3 Energy Minimization L2->L3 D1 Define Active Site (Grid Generation) L3->D1 P1 Download PDB File P2 Clean Structure (Remove Water, etc.) P1->P2 P3 Add Hydrogens & Assign Charges P2->P3 P3->D1 D2 Run Docking Algorithm D3 Score & Rank Poses D2->D3 D4 Analyze Interactions & Validate Protocol D3->D4

Caption: A generalized workflow for molecular docking studies.

Comparative Docking Analysis: 5-Fluoro-1H-pyrazolo[3,4-b]pyridine Derivatives vs. Kinase Targets

The pyrazolo[3,4-b]pyridine scaffold is a proven hinge-binding motif for many kinases. The pyrazole nitrogen and exocyclic amine can form critical hydrogen bonds with the backbone of the kinase hinge region, while the fused pyridine ring sits deeper in the ATP-binding pocket.[4] Our analysis will focus on Tropomyosin Receptor Kinase A (TRKA), a well-established target in cancer therapy, as a representative example.

Rationale for Target Selection: TRK kinases are often overexpressed or mutated in various cancers, making them a prime target for inhibitor design.[9] The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent TRK inhibitors.[4]

Data Summary: Docking of Derivatives Against TRKA

The following table presents simulated docking data for the parent 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid and several hypothetical derivatives against the TRKA kinase domain. This data illustrates the structure-activity relationship (SAR).

Compound IDR-Group Substitution (at N1 position)Docking Score (kcal/mol)Key Interacting ResiduesKey Interactions
Parent-01 -H-8.5Met592, Glu590, Asp669H-bonds (Carboxylic Acid, Pyrazole NH), π-π stacking (Pyridine)
Deriv-02 -Methyl-8.7Met592, Glu590, Asp669H-bonds, π-π stacking
Deriv-03 -Cyclopropyl-9.4Met592, Glu590, Val573H-bonds, π-π stacking, Hydrophobic contact
Deriv-04 -Phenyl-9.9Met592, Glu590, Phe589H-bonds, π-π stacking (Pyridine-Phe589)
Deriv-05 -(3-methoxyphenyl)-10.5Met592, Glu590, Phe589, Asp669H-bonds, π-π stacking, additional H-bond (methoxy)

Analysis of Structure-Activity Relationship (SAR):

  • Core Scaffold Interactions: As predicted, the parent compound Parent-01 effectively anchors into the active site. The pyrazole moiety forms hydrogen bonds with the hinge region (Glu590, Met592), and the 3-carboxylic acid group forms a strong interaction with the highly conserved Aspartate of the DFG motif (Asp669).[4] The pyridine ring engages in favorable π-π stacking with a nearby phenylalanine (Phe589).[4]

  • Role of the N1-Substituent: The data clearly shows that modifying the N1 position significantly impacts binding affinity. Small alkyl groups (Deriv-02 , Deriv-03 ) that can fit into a small hydrophobic pocket near the hinge (involving Val573) improve the score. A larger aromatic ring (Deriv-04 ) further enhances binding through additional π-π stacking interactions.

  • Optimized Interaction: The best-performing compound, Deriv-05 , features a methoxy-substituted phenyl ring. This allows for all the previously mentioned interactions, plus an additional, stabilizing hydrogen bond between the methoxy group and a residue in the solvent-exposed region, leading to the most favorable docking score.

  • Influence of the 5-Fluoro Group: The 5-fluoro group consistently contributes to the binding affinity across all derivatives by creating favorable polar interactions and enhancing the electrostatic profile of the pyridine ring for improved stacking interactions.

Sources

Validation

A Senior Application Scientist's Guide to Confirming Target Engagement of Pyrazolo[3,4-b]pyridine Inhibitors in Cells

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its versatility in targeting a wide array of proteins, particularly kinases.[1][2][3] Compou...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its versatility in targeting a wide array of proteins, particularly kinases.[1][2][3] Compounds built on this framework have shown potent inhibitory activity against critical cancer targets such as Tropomyosin receptor kinases (TRKs), Monopolar spindle kinase 1 (Mps1), TANK-binding kinase 1 (TBK1), and Anaplastic lymphoma kinase (ALK).[1][4][5][6][7] However, demonstrating potent enzymatic inhibition in a test tube (the biochemical IC50) is only the first step. The critical question for any drug development professional is: does the compound engage its intended target within the complex, dynamic environment of a living cell?

Confirming this "target engagement" is a non-negotiable step in validating a compound's mechanism of action. It provides the essential link between the observed cellular phenotype (e.g., apoptosis, cell cycle arrest) and the molecular interaction that drives it. Without this confirmation, researchers risk attributing a compound's effects to the wrong target, leading to wasted resources and misinterpreted results.

This guide provides an in-depth comparison of leading methodologies for confirming and quantifying the interaction between pyrazolo[3,4-b]pyridine inhibitors and their protein targets in cells. We will move beyond simple protocol recitation to explore the causality behind experimental choices, empowering you to select, optimize, and interpret the results of the most appropriate assay for your research needs.

The Core Principle: Ligand Binding Alters Protein Properties

At its heart, every target engagement assay operates on a single principle: the binding of a small molecule inhibitor to its target protein induces a measurable change in that protein's biophysical or biochemical properties. Our task is to accurately detect and quantify this change.

Target_Engagement_Principle cluster_0 Cellular Environment cluster_1 Measurable Change Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Complex Inhibitor-Target Complex Inhibitor->Complex Target Target Protein (e.g., Kinase) Target->Complex Property Altered Biophysical Property (Thermal Stability, Conformation, etc.) Complex->Property Induces Assay Target Engagement Assay Property->Assay Detects

Caption: The fundamental principle of target engagement assays.

A Comparative Analysis of Leading Target Engagement Methodologies

We will compare four powerful and distinct approaches for confirming target engagement. Each has unique strengths and is suited to answering different experimental questions.

  • Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Direct Binding.

  • NanoBRET™ Target Engagement Assay: A Sensitive, Real-Time Proximity Assay.

  • Chemical Proteomics (Kinobeads): For Unbiased Selectivity Profiling.

  • Phosphoproteomics: The Definitive Readout for Kinase Inhibition.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that directly assesses drug-protein interactions in a native cellular environment.[8] It is predicated on the principle that when a ligand binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[8][9]

Principle of Causality: The energy from heating causes proteins to unfold and aggregate. A bound inhibitor can act like a molecular "staple," holding the protein's domains together. This stabilization requires more thermal energy to induce unfolding, resulting in a higher aggregation temperature (Tagg) for the protein-inhibitor complex compared to the unbound protein.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Sample Processing cluster_3 Detection & Analysis Treat 1. Treat intact cells with Pyrazolo[3,4-b]pyridine inhibitor or vehicle (DMSO) Heat 2. Aliquot cells and heat across a temperature gradient (e.g., 40°C to 65°C) Treat->Heat Lyse 3. Lyse cells (e.g., freeze-thaw cycles) Heat->Lyse Spin 4. Centrifuge to pellet aggregated proteins Lyse->Spin Collect 5. Collect soluble fraction (supernatant) Spin->Collect WB 6. Analyze by Western Blot for the target protein Collect->WB Curve 7. Plot protein abundance vs. temperature to generate a melt curve WB->Curve

Caption: Experimental workflow for a Western Blot-based CETSA.

Experimental Protocol: CETSA for a Target Kinase

  • Self-Validation: This protocol's integrity relies on the direct comparison between the vehicle-treated and inhibitor-treated samples. A shift in the melt curve is direct evidence of a biophysical interaction. A loading control insensitive to temperature is crucial for data normalization.[9]

  • Cell Culture & Treatment:

    • Plate cells (e.g., HEK293T, or a cancer cell line endogenously expressing the target) to achieve ~80% confluency.

    • Treat cells with the desired concentration of the pyrazolo[3,4-b]pyridine inhibitor or vehicle (e.g., 0.1% DMSO) for a sufficient time to allow cell penetration and target binding (typically 1-4 hours).

    • Rationale: Using intact cells is critical as it confirms the compound is cell-permeable and engages its target in the presence of endogenous ATP, co-factors, and competing proteins.[10][11]

  • Harvesting & Aliquoting:

    • Harvest cells by scraping (to avoid trypsin-induced artifacts) and wash with PBS.

    • Resuspend the cell pellet in PBS containing protease inhibitors to a final concentration of ~10^7 cells/mL.

    • Aliquot 50 µL of the cell suspension into individual PCR tubes for each temperature point.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler with a temperature gradient. A typical initial screen might range from 40°C to 70°C in 3-5°C increments for 3 minutes.

    • Follow this with a 3-minute incubation at room temperature.

    • Rationale: The gradient is essential to identify the specific temperature range where the protein denatures. The inhibitor-induced shift will be most apparent in this range.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to 3-5 rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Rationale: This lysis method avoids detergents that could interfere with protein stability and aggregation.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.

    • Analyze the amount of soluble target protein in each sample by Western Blot or another quantitative protein detection method (e.g., ELISA, AlphaLISA).

    • Plot the normalized band intensity against temperature. Fit the data using a Boltzmann sigmoidal equation to determine the Tagg. A positive shift in the Tagg for the inhibitor-treated sample confirms target engagement.

NanoBRET™ Target Engagement Assay

NanoBRET is a proximity-based assay that measures compound binding in living cells in real-time.[12] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a tracer ligand).

Principle of Causality: The assay is designed as a competitive binding experiment.[13] A target protein is fused to NanoLuc® (the donor). A fluorescently labeled ligand (the tracer) that binds the same pocket as the inhibitor is added to the cells. When the tracer binds the target, the donor and acceptor are in close proximity (<10 nm), and energy transfer occurs. Your unlabeled pyrazolo[3,4-b]pyridine inhibitor competes with the tracer for the binding site. As your inhibitor displaces the tracer, the BRET signal decreases in a dose-dependent manner, allowing for the calculation of cellular affinity (IC50).[13]

NanoBRET_Workflow cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis Transfect 1. Transfect cells with a plasmid encoding Target-NanoLuc® fusion Plate 2. Plate transfected cells in an assay plate Transfect->Plate Add_Inhibitor 3. Add serial dilutions of Pyrazolo[3,4-b]pyridine inhibitor Plate->Add_Inhibitor Add_Tracer 4. Add NanoBRET® Tracer and NanoLuc® substrate Add_Inhibitor->Add_Tracer Incubate 5. Incubate to allow competitive binding to equilibrate Add_Tracer->Incubate Measure 6. Measure luminescence at two wavelengths (donor and acceptor) Incubate->Measure Calculate 7. Calculate BRET ratio and plot against inhibitor concentration Measure->Calculate

Caption: Experimental workflow for the NanoBRET Target Engagement Assay.

Experimental Protocol: NanoBRET for a Target Kinase

  • Self-Validation: The assay includes critical controls: "No Tracer" wells to determine background signal and "Vehicle Only" wells to establish the maximum BRET signal. The dose-dependent decrease in BRET provides confidence in a specific competitive binding event.

  • Cell Preparation:

    • Transfect HEK293T cells (or another suitable cell line) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.[14]

    • Rationale: HEK293T cells are used for their high transfection efficiency and robust growth. While this requires protein overexpression, it allows for a clean and sensitive readout system.

    • After 18-24 hours, harvest the cells and resuspend them in Opti-MEM. Plate the cells into a white, 384-well assay plate.

  • Compound Addition:

    • Prepare serial dilutions of your pyrazolo[3,4-b]pyridine inhibitor in a separate plate.

    • Transfer the compound dilutions to the assay plate containing the cells. Also include vehicle-only (DMSO) control wells.

  • Tracer and Substrate Addition:

    • Prepare a solution containing the specific NanoBRET® fluorescent tracer for your target and the Nano-Glo® substrate.

    • Add this mixture to all wells. The final concentration of the tracer should be optimized to be at or below its Kd to ensure sensitive competition.

    • Rationale: The substrate is required for the NanoLuc® enzyme to produce light. The tracer provides the fluorescent acceptor for the energy transfer.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 2 hours to allow the binding competition to reach equilibrium.

    • Measure the luminescence signal using a plate reader equipped with two filters: one for the donor emission (~460nm) and one for the acceptor emission (~610nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Normalize the data by setting the vehicle control as 100% and a high concentration of a known inhibitor (or your test compound) as 0%.

    • Plot the normalized BRET ratio against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the cellular IC50.

Chemical Proteomics (Kinobeads)

Chemical proteomics provides a broad, unbiased view of a compound's interactions across a large portion of the proteome. The "Kinobeads" approach is particularly well-suited for pyrazolo[3,4-b]pyridine inhibitors, which often target the ATP-binding pocket of kinases.

Principle of Causality: Kinobeads are an affinity resin comprised of several non-selective, ATP-competitive kinase inhibitors immobilized on beads.[15][16] When a cell lysate is passed over these beads, hundreds of endogenous kinases that are present in the lysate will bind.[15] This is a competitive binding assay performed in lysate. The cell lysate is pre-incubated with your soluble, "free" pyrazolo[3,4-b]pyridine inhibitor. If your inhibitor binds to a specific kinase in the lysate, it will occupy the ATP pocket, preventing that kinase from binding to the Kinobeads. The proteins that remain bound to the beads are then eluted and identified/quantified by mass spectrometry. A reduction in the amount of a specific kinase pulled down in the inhibitor-treated sample compared to the vehicle control identifies it as a target.[17]

Kinobeads_Workflow cluster_0 Sample Preparation cluster_1 Affinity Capture cluster_2 Analysis Lyse 1. Prepare native cell lysate from cells of interest Incubate_Drug 2. Incubate lysate with inhibitor or vehicle (DMSO) Lyse->Incubate_Drug Incubate_Beads 3. Add Kinobeads to the lysate to capture unbound kinases Incubate_Drug->Incubate_Beads Wash 4. Wash beads to remove non-specifically bound proteins Incubate_Beads->Wash Elute 5. Elute bound proteins Wash->Elute Digest 6. Digest proteins into peptides Elute->Digest LC_MS 7. Analyze by LC-MS/MS for protein identification and quantification Digest->LC_MS

Caption: Experimental workflow for a Kinobeads-based chemical proteomics experiment.

Experimental Protocol: Kinobeads Profiling

  • Self-Validation: The core of this method is the quantitative comparison between the inhibitor and vehicle channels in the mass spectrometer. The dose-dependent disappearance of a protein from the pulldown provides strong evidence of a specific interaction.

  • Lysate Preparation:

    • Grow and harvest a large quantity of cells (e.g., 5x10^8 cells).

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Rationale: It is crucial to maintain the native conformation of the kinases for proper binding.

    • Clarify the lysate by ultracentrifugation to remove insoluble components. Determine the protein concentration.

  • Competitive Binding:

    • Aliquot the lysate (e.g., 5 mg of total protein per sample).

    • Add your pyrazolo[3,4-b]pyridine inhibitor (typically at 1-2 concentrations, e.g., 100 nM and 1 µM) or vehicle (DMSO) to the lysates and incubate for 30-60 minutes.[15]

  • Kinobeads Pulldown:

    • Add the Kinobeads slurry to the lysate and incubate with rotation for 1-2 hours at 4°C.

    • Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the immobilized inhibitors.

  • Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using an acidic buffer or by boiling in SDS-PAGE sample buffer.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Rationale: Mass spectrometry allows for the identification and, critically, the relative quantification of hundreds to thousands of proteins in a single run.

    • Compare the spectral counts or peptide intensities for each identified kinase between the inhibitor-treated sample and the vehicle control. A significant reduction in signal in the presence of the inhibitor indicates target engagement.

Phosphoproteomics

For pyrazolo[3,4-b]pyridine compounds designed as kinase inhibitors, phosphoproteomics offers a powerful, albeit indirect, method to confirm functional target engagement. Instead of measuring direct binding, this approach measures the functional consequence of that binding: a change in the phosphorylation state of the kinase's downstream substrates.[18]

Principle of Causality: A kinase inhibitor binds to its target kinase, blocking its catalytic activity. This prevents the kinase from phosphorylating its substrate proteins. By using mass spectrometry to globally quantify protein phosphorylation sites (the "phosphoproteome"), one can observe a decrease in phosphorylation on the direct substrates of the target kinase upon inhibitor treatment.[19] This provides strong evidence of on-target activity in a physiological context.[20]

Phosphoproteomics_Workflow cluster_0 Cell Treatment & Lysis cluster_1 Phosphopeptide Enrichment cluster_2 Analysis Treat 1. Treat cells with inhibitor or vehicle (DMSO) Lyse 2. Lyse cells in denaturing buffer and digest proteins Treat->Lyse Enrich 3. Enrich for phosphopeptides (e.g., TiO2 or IMAC) Lyse->Enrich LC_MS 4. Analyze by LC-MS/MS Enrich->LC_MS Quantify 5. Identify and quantify changes in phosphosite abundance LC_MS->Quantify

Caption: A typical workflow for a quantitative phosphoproteomics experiment.

Experimental Protocol: Quantitative Phosphoproteomics

  • Self-Validation: This is a discovery-based method. Confidence in the results comes from observing statistically significant, dose- and time-dependent changes in phosphorylation on known or predicted substrates of the target kinase.

  • Cell Treatment and Lysis:

    • Treat cultured cells with your inhibitor or vehicle for a specific duration (a time course is often informative).

    • Lyse the cells in a strong denaturing buffer (e.g., containing urea and SDS) to instantly inactivate all enzymatic activity.

    • Rationale: Denaturing lysis is essential to preserve the phosphorylation state of proteins at the moment of harvesting.

    • Reduce, alkylate, and digest the proteins with trypsin.

  • Phosphopeptide Enrichment:

    • Because phosphopeptides are of low abundance, an enrichment step is required.[19] Common methods include Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

    • Rationale: This step selectively captures peptides containing phosphate groups, increasing the number of phosphosites that can be identified by the mass spectrometer.[21]

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptide samples by high-resolution LC-MS/MS.

    • Use a quantitative proteomics strategy, such as label-free quantification (LFQ) or isobaric labeling (TMT or iTRAQ), to compare the abundance of each phosphopeptide between the inhibitor- and vehicle-treated states.

  • Data Analysis:

    • Use specialized software to identify the phosphopeptides and the specific sites of phosphorylation.

    • Perform statistical analysis to identify phosphosites that show a significant decrease in abundance upon inhibitor treatment.

    • Use bioinformatics tools and databases (e.g., PhosphoSitePlus®, Kinexus) to map these regulated sites to known signaling pathways and to determine if they are established substrates of your target kinase.

Comparative Summary and Decision-Making Guide

Choosing the right assay depends on your specific question, the stage of your project, and the available resources.

Summary of Methodologies

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET Target EngagementChemical Proteomics (Kinobeads)Phosphoproteomics
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Competitive affinity captureMeasures downstream kinase activity
Information Direct binding, cellular Kd (isothermal)Direct binding, cellular IC50, residence time[22]Direct binding, broad selectivity profileFunctional target inhibition, pathway effects
Target Type Endogenous or overexpressedRequires NanoLuc® fusion (overexpressed)Endogenous proteins in lysateEndogenous proteins
Labeling Label-freeRequires genetic tag and fluorescent tracerLabel-freeLabel-free
Throughput Low (WB) to High (AlphaLISA, etc.)[23]High (384/1536-well plate format)Low to MediumLow
Key Advantage Works on unmodified, endogenous proteins in intact cells.[10]Real-time measurement in live cells; very sensitive.Unbiased, proteome-wide selectivity screening.[16]Confirms functional inhibition in a cellular pathway context.[24]
Key Limitation Not all binding events cause a thermal shift.[25][26]Requires genetic modification of the target protein.Performed in lysate, not intact cells; biased to ATP-binding sites.[16]Indirect; requires known substrates or pathway context for interpretation.

How to Choose the Right Assay

Use the following logic tree to guide your decision-making process for your pyrazolo[3,4-b]pyridine inhibitor.

Decision_Tree Start What is my primary question? Q1 Does my compound bind to my intended target in intact cells? Start->Q1 Q2 What is the selectivity profile of my compound against many kinases? Start->Q2 Q3 Does my compound functionally inhibit the kinase activity of my target in cells? Start->Q3 A1 Use CETSA (endogenous target) or NanoBRET (if system available) Q1->A1 A2 Use Chemical Proteomics (e.g., Kinobeads) Q2->A2 A3 Use Quantitative Phosphoproteomics Q3->A3

Caption: A decision-making guide for selecting a target engagement assay.

By thoughtfully selecting from these complementary techniques, researchers can build a robust and compelling data package that unequivocally confirms the cellular target engagement of their pyrazolo[3,4-b]pyridine inhibitors, paving the way for confident advancement of these promising molecules in the drug discovery pipeline.

References

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  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery.
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  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PubMed Central.
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  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
  • Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. MDPI.
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega Corporation.
  • Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. AACR Journals.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
  • Current Advances in CETSA. Frontiers.
  • Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. AACR Journals.
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PubMed Central.
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  • Phosphoproteomics to study kinase inhibitor action. Technische Universität München.
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